(R)-(+)-1-(2-Naphthyl)ethylamine
Description
The exact mass of the compound (R)-1-(2-Naphthyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365181 | |
| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3906-16-9 | |
| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(2-Naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-1-(2-Naphthyl)ethylamine physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral amine widely utilized as a resolving agent and a building block in asymmetric synthesis, particularly in the development of pharmaceutical compounds.
Chemical Identity
-
IUPAC Name: (1R)-1-(naphthalen-2-yl)ethan-1-amine
-
Synonyms: (R)-(+)-α-Methyl-2-naphthalenemethylamine, (R)-2-(1-Aminoethyl)naphthalene
-
Molecular Formula: C₁₂H₁₃N[1]
-
Appearance: White to light yellow solid or colorless to light yellow liquid[1][3].
Quantitative Physical Properties
The following tables summarize the key physical properties of this compound, with data compiled from various chemical suppliers.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Melting Point | 46 - 50 °C | [1] |
| Boiling Point | 166 °C at 15 mmHg | [1] |
| ~295 - 297 °C (at atmospheric pressure) | [3] | |
| Density | 1.02 - 1.04 g/cm³ | [3] |
Table 2: Optical Properties
| Property | Value | Conditions | Source(s) |
| Specific Rotation | +20 ± 2° | c=1 in Ethanol, at 20°C | [1] |
Table 3: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [3] |
| Organic Solvents | Soluble in common organic solvents like ethanol and ether | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Boiling Point Determination
The boiling point at reduced pressure is determined using a micro-boiling point or distillation apparatus.
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a vacuum source and a manometer. A thermometer is positioned with the bulb just below the side arm leading to the condenser.
-
Pressure Regulation: The system is evacuated to the desired pressure (e.g., 15 mmHg).
-
Heating: The flask is gently heated.
-
Data Recording: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that specific pressure.
Specific Rotation Measurement
The optical rotation is measured using a polarimeter.
-
Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of ethanol).
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light (sodium D-line, 589 nm) is measured at a controlled temperature (e.g., 20°C).
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Solubility Determination
A qualitative assessment of solubility is performed by observing the dissolution of the solute in a given solvent.
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature. The substance is classified as soluble if it dissolves completely, partially soluble if some but not all dissolves, and insoluble if no significant dissolution is observed.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the chiral resolution of a racemic carboxylic acid using this compound as the resolving agent.
Caption: Workflow for Chiral Resolution.
References
(R)-(+)-1-(2-Naphthyl)ethylamine chemical structure and chirality
An In-depth Technical Guide to (R)-(+)-1-(2-Naphthyl)ethylamine: Structure, Chirality, and Applications
Abstract
This compound is a chiral amine of significant interest in the fields of medicinal chemistry, asymmetric synthesis, and materials science. Its unique stereochemistry and the presence of a bulky naphthalene moiety make it an invaluable building block for the synthesis of biologically active molecules and a highly effective chiral resolving agent.[1] This guide provides a comprehensive overview of its chemical structure, stereochemical properties, physicochemical data, and key applications. Detailed experimental protocols for its preparation via enzymatic kinetic resolution are also presented, offering a practical resource for researchers and drug development professionals.
Chemical Identity and Structure
This compound, also known as (R)-(+)-α-Methyl-2-naphthalenemethylamine, is an organic compound featuring a primary amine attached to an ethyl group, which is in turn bonded to the second position of a naphthalene ring system.[2][3] Its fundamental chemical information is summarized below.
The two-dimensional structure consists of a naphthalene core connected at the β-position to an ethylamine side chain.
Caption: 2D structure of 1-(2-Naphthyl)ethylamine with the chiral carbon marked.
Chirality and Stereochemistry
The defining feature of this molecule is its chirality, which arises from the stereocenter at the carbon atom bonded to the naphthalene ring, the amine group, the methyl group, and a hydrogen atom. The "(R)-(+)" designation provides two key pieces of information:
-
(R) : Refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is: 1. Amine (-NH₂), 2. Naphthyl group, 3. Methyl (-CH₃), 4. Hydrogen (-H). With the lowest priority group (H) pointing away, the sequence from highest to lowest priority (1→2→3) proceeds in a clockwise direction, hence the "R" (from the Latin rectus) configuration.
-
(+) : Indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the chiral center.
This specific stereochemistry is crucial for its applications, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities.[1]
Physicochemical Properties
The quantitative physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Appearance | White to light yellow solid or powder | [1] |
| Melting Point | 46 - 50 °C | [1] |
| Boiling Point | 166 °C at 15 mmHg | [1] |
| Density | 1.02 - 1.04 g/cm³ | [4] |
| Specific Rotation | [α]D²⁰ = +20 ± 2° (c=1 in Ethanol) | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol. | [4][5] |
| Optical Purity (ee) | ≥98.0% to ≥98.5% | [2] |
| SMILES | C--INVALID-LINK--c1ccc2ccccc2c1 | [2][6] |
| InChI Key | KHSYYLCXQKCYQX-SECBINFHSA-N | [2] |
Applications in Research and Drug Development
This compound serves as a versatile tool in several areas of chemical and pharmaceutical science.
-
Asymmetric Synthesis : It is a key chiral building block for creating more complex enantiomerically pure molecules.[1] Its chiral nature is transferred to new molecules during synthesis.
-
Chiral Ligands and Catalysis : Researchers utilize it in the synthesis of chiral ligands and catalysts that are essential for asymmetric catalytic processes, improving reaction efficiency and selectivity.[1]
-
Pharmaceutical Development : The compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] It is also an important intermediate for synthesizing coronavirus PLpro protease inhibitors.[7]
-
Chiral Resolving Agent : Due to its basic nature, it can be used as a chiral base to resolve racemic acidic compounds by forming diastereomeric salts that can be separated by crystallization.[7]
-
Materials Science : The molecule and its derivatives are explored for creating novel chiral perovskites and polymers with specific optical and electronic properties.[1][8]
Experimental Protocols: Enantiomeric Resolution
Obtaining enantiomerically pure this compound typically involves the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly efficient method.[9]
Principle of Enzymatic Kinetic Resolution
This technique uses a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. In this case, the lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of acylated (S)-amine and unreacted (R)-amine can then be easily separated.
Detailed Protocol for Enzymatic Kinetic Resolution
This protocol is a synthesized methodology based on published research.[7][9]
Materials:
-
Racemic 1-(2-Naphthyl)ethylamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl Donor (e.g., 4-chlorophenyl valerate or 4-nitrophenyl ethyl acetate)[7][9]
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).
Procedure:
-
Reaction Setup : In a reaction vessel, dissolve racemic 1-(2-Naphthyl)ethylamine (e.g., 300 mmol/L) and the acyl donor in the organic solvent (Toluene).[9]
-
Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) to the solution.
-
Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 40 °C) with constant stirring or shaking.[9]
-
Monitoring : Monitor the reaction progress by taking aliquots and analyzing them using chiral HPLC to determine the enantiomeric excess (ee) of the remaining amine (ees) and the formed amide (eep).
-
Termination : Stop the reaction when the desired conversion is reached (typically around 50% for maximum ee of both substrate and product). A conversion of 52.4% can yield a substrate enantiomeric excess (ees) of 98%.[9]
-
Separation :
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted this compound and the acylated (S)-amide.
-
Separate these two compounds using standard techniques such as column chromatography or acid-base extraction. The basic amine can be extracted into an acidic aqueous layer, leaving the neutral amide in the organic layer.
-
-
Isolation : Neutralize the acidic aqueous layer containing the (R)-amine salt and extract the free this compound back into an organic solvent. Evaporate the solvent to yield the purified product.
Caption: Generalized workflow for the enzymatic kinetic resolution of racemic amine.
Conclusion
This compound stands out as a chiral amine with significant utility in synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with the bulky aromatic naphthyl group, provides a unique structural motif that is highly sought after for the development of chiral catalysts, ligands, and pharmaceutical agents. The availability of robust and efficient preparation methods, such as enzymatic kinetic resolution, ensures its accessibility for advanced research and development applications, solidifying its role as a cornerstone chiral building block for scientists and industry professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-(+)-1-(2-萘基)乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. Method for preparing (R)-1-(2-naphthyl) ethylamine through enzymatic resolution - Eureka | Patsnap [eureka.patsnap.com]
- 8. Unraveling chirality transfer mechanism by structural isomer-derived hydrogen bonding interaction in 2D chiral perovskite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(R)-(+)-1-(2-Naphthyl)ethylamine: A Technical Guide for Advanced Synthesis
CAS Number: 3906-16-9 Molecular Formula: C₁₂H₁₃N Molecular Weight: 171.24 g/mol
This technical guide provides an in-depth overview of (R)-(+)-1-(2-Naphthyl)ethylamine, a critical chiral amine for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and logical workflows.
Core Properties and Safety Data
This compound is a white to light yellow solid at room temperature. Its chirality is a key feature, making it an invaluable building block in asymmetric synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellow solid | |
| Melting Point | 46 - 50 °C | |
| Boiling Point | 166 °C at 15 mmHg | |
| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in Ethanol) | |
| Purity | ≥ 98% (HPLC) | |
| Solubility | Soluble in methanol and chloroform. Insoluble in water. |
Table 2: Identification and Registration Data
| Identifier | Value |
| CAS Number | 3906-16-9 |
| PubChem ID | 3857145 |
| MDL Number | MFCD00085367 |
| InChI Key | KHSYYLCXQKCYQX-SECBINFHSA-N |
| SMILES | C--INVALID-LINK--c1ccc2ccccc2c1 |
Safety Information:
This compound is classified as hazardous.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound in a well-ventilated area.[1]
Synthesis and Chiral Resolution
The enantiomerically pure this compound is most commonly obtained through the resolution of its racemic mixture. Both enzymatic kinetic resolution and chemical resolution methods are employed.
Enzymatic Kinetic Resolution
This method utilizes a lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. Novozym 435 (immobilized Candida antarctica lipase B) is an effective catalyst for this transformation.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic 1-(2-naphthyl)ethylamine in toluene to a concentration of 300 mmol/L.
-
Acyl Donor: Add 4-chlorophenyl valerate as the acyl donor. This specific acyl donor has been shown to effectively inhibit non-selective amidation.
-
Enzyme Addition: Add Novozym 435 to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature at 40°C with stirring for approximately 8 hours to achieve around 50% conversion.
-
Work-up and Purification:
-
After the reaction, remove the immobilized enzyme by filtration.
-
The filtrate contains the acylated (S)-enantiomer and the unreacted this compound.
-
Separate the desired (R)-amine from the acylated (S)-amine using standard chromatographic techniques to yield the product with high enantiomeric excess (>99% ee).[3]
-
Caption: Workflow for Enzymatic Kinetic Resolution.
Chemical Resolution using Diastereomeric Salt Formation
A classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. D-(−)-tartaric acid is a common resolving agent for this purpose.
Experimental Protocol: Chemical Resolution with D-(−)-Tartaric Acid
-
Salt Formation:
-
Dissolve racemic 1-(1-naphthyl)ethylamine (1 equivalent) in a mixture of methanol and water. The optimal solvent ratio can vary, with reported examples using ratios from 1:3 to 10:1 (alcohol to water).
-
In a separate flask, dissolve D-(−)-tartaric acid (1 to 1.2 equivalents) in the same solvent mixture, with gentle heating if necessary.
-
Slowly add the amine solution to the tartaric acid solution while stirring. The reaction is exothermic.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature and then potentially further in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-(+)-1-(1-naphthyl)ethylamine·D-(−)-tartrate.
-
The crystallization process can take several hours to overnight.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base, such as a 50% sodium hydroxide solution, until the pH of the aqueous layer is approximately 11. This will deprotonate the amine, causing it to separate as an oily layer.
-
Extract the free amine into an organic solvent like dichloromethane.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain this compound.
-
Caption: Workflow for Chemical Resolution.
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable chiral building block with significant applications in the pharmaceutical industry and broader chemical synthesis.
Intermediate in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its incorporation can enhance the pharmacological properties of drug candidates. It is particularly noted for its use in developing drugs targeting neurological disorders.
Synthesis of Cinacalcet:
A prominent example of its application is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. The synthesis involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine. Although the core structure is slightly different (1-naphthyl vs. 2-naphthyl), the principle of using this type of chiral amine is a key step in establishing the stereochemistry of the final drug molecule.
Chiral Auxiliary and Ligand Synthesis
As a chiral amine, it is employed as a chiral auxiliary to control the stereochemical outcome of synthetic transformations.[4] It can be temporarily incorporated into a molecule to direct a subsequent reaction, after which it can be removed and potentially recycled.
Furthermore, it is used in the synthesis of chiral ligands and catalysts, which are crucial for efficient and selective asymmetric synthesis processes.
Caption: Key Application Areas.
References
An In-depth Technical Guide to the Synthesis of (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-(2-Naphthyl)ethylamine is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its stereospecific presentation is often paramount to the efficacy and safety of the final drug substance. This technical guide provides a detailed overview of the principal synthetic routes to obtain this valuable chiral amine, focusing on enzymatic kinetic resolution, asymmetric synthesis using a chiral auxiliary, and asymmetric transfer hydrogenation. Experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.
Enzymatic Kinetic Resolution of Racemic 1-(2-Naphthyl)ethylamine
Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes to separate a racemic mixture. In this method, an enzyme selectively acylates one enantiomer of the amine, allowing for the subsequent separation of the acylated product from the unreacted enantiomer. Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for this transformation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on the optimized conditions for the kinetic resolution of racemic 1-(2-Naphthyl)ethylamine using Novozym 435.[1]
-
Reaction Setup: To a stirred solution of racemic 1-(2-naphthyl)ethylamine (1.0 equiv.) in toluene, add the acyl donor, 4-chlorophenyl valerate (0.6 equiv.).
-
Enzyme Addition: Introduce immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring.
-
Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.
-
Work-up: Upon reaching the desired conversion, filter off the immobilized enzyme. The reaction mixture can then be worked up by standard acid-base extraction procedures to separate the unreacted this compound from the acylated (S)-enantiomer.
-
Purification: The recovered this compound can be further purified by distillation or recrystallization of its salt form to achieve high enantiomeric purity.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme | Novozym 435 | [1] |
| Acyl Donor | 4-Chlorophenyl valerate | [1] |
| Solvent | Toluene | [1] |
| Temperature | 40°C | [1] |
| Conversion | ~50% | [1] |
| Enantiomeric Excess (ee) of (R)-amine | >99% | [1] |
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Asymmetric Synthesis via tert-Butanesulfinamide Auxiliary
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines. The method involves the condensation of the chiral auxiliary with a ketone to form a chiral N-sulfinyl imine, followed by diastereoselective reduction and subsequent removal of the auxiliary.
Experimental Protocol: Asymmetric Synthesis from 2-Acetylnaphthalene
-
Formation of N-sulfinyl Imine:
-
In a round-bottom flask, dissolve 2-acetylnaphthalene (1.0 equiv.) and (R)-tert-butanesulfinamide (1.05 equiv.) in a suitable solvent such as THF.
-
Add a dehydrating agent, for example, Ti(OEt)₄ (2.0 equiv.).
-
Heat the mixture to reflux and stir for several hours until the formation of the N-tert-butanesulfinyl imine is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture and quench carefully, for example, with brine. Extract the product with an organic solvent and purify by column chromatography.
-
-
Diastereoselective Reduction:
-
Dissolve the purified N-tert-butanesulfinyl imine in an appropriate solvent like THF and cool to -78°C.
-
Slowly add a reducing agent, such as L-Selectride® (1.5 equiv.), to the solution.
-
Stir the reaction at low temperature for several hours.
-
Quench the reaction, for instance, with saturated aqueous NH₄Cl, and allow it to warm to room temperature. Extract the product and purify by chromatography to isolate the desired diastereomer of the sulfinamide.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified sulfinamide in methanol.
-
Add a solution of HCl in dioxane and stir the mixture at room temperature.
-
Monitor the reaction for the complete cleavage of the tert-butanesulfinyl group.
-
Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of this compound can be isolated and further purified. The free amine can be obtained by neutralization.
-
Quantitative Data
| Parameter | Expected Value |
| Starting Material | 2-Acetylnaphthalene |
| Chiral Auxiliary | (R)-tert-Butanesulfinamide |
| Reducing Agent | L-Selectride® |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Overall Yield | 70-85% |
| Enantiomeric Excess (ee) | >98% |
Synthetic Pathway Diagram
Caption: Pathway for asymmetric synthesis.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an efficient and operationally simple method for the enantioselective reduction of prochiral ketones and imines. This reaction typically employs a transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. The hydrogen source is usually an easily oxidizable alcohol, such as isopropanol, or formic acid. The synthesis of this compound can be achieved by the ATH of the corresponding imine derived from 2-acetylnaphthalene.
Experimental Protocol: Asymmetric Transfer Hydrogenation of the N-aryl Imine of 2-Acetylnaphthalene
-
Imine Formation: Prepare the N-aryl imine of 2-acetylnaphthalene by condensation with a suitable aniline derivative (e.g., p-methoxyaniline) in the presence of a catalyst like p-toluenesulfonic acid in toluene with azeotropic removal of water.
-
Asymmetric Transfer Hydrogenation:
-
In an inert atmosphere, dissolve the imine substrate in a mixture of formic acid and triethylamine (5:2 azeotrope) or in isopropanol with a base like potassium tert-butoxide.
-
Add a chiral ruthenium catalyst, for example, RuCl--INVALID-LINK--.
-
Stir the reaction mixture at a specified temperature (e.g., 25-40°C) for several hours until the reaction is complete.
-
Monitor the conversion and enantiomeric excess by chiral HPLC.
-
-
Work-up and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Perform an extractive work-up to remove the catalyst and other impurities.
-
The resulting N-aryl protected amine can be deprotected under appropriate conditions (e.g., oxidative cleavage for a p-methoxyphenyl group) to yield the desired primary amine.
-
Purify the final product by column chromatography or crystallization.
-
Quantitative Data
| Parameter | Expected Value |
| Substrate | N-aryl imine of 2-acetylnaphthalene |
| Catalyst | Chiral Ru(II) complex (e.g., with TsDPEN ligand) |
| Hydrogen Source | HCOOH/Et₃N or i-PrOH |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
Reaction Pathway Diagram
Caption: Asymmetric transfer hydrogenation pathway.
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through several robust and high-yielding methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, cost and availability of reagents and catalysts, and the specific equipment available. Enzymatic kinetic resolution offers an environmentally friendly approach with excellent enantioselectivity, although the theoretical maximum yield is 50%. Asymmetric synthesis using a chiral auxiliary provides high enantiopurity and good overall yields but requires stoichiometric amounts of the auxiliary and multiple synthetic steps. Asymmetric transfer hydrogenation is a highly efficient catalytic method that can provide high yields and excellent enantioselectivity with low catalyst loadings, making it an attractive option for larger-scale production. This guide provides the foundational knowledge for researchers to pursue the synthesis of this important chiral amine.
References
An In-depth Technical Guide to the Solubility of (R)-(+)-1-(2-Naphthyl)ethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-(+)-1-(2-Naphthyl)ethylamine in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established experimental protocols for determining solubility, qualitative solubility information, and a logical framework for solvent selection.
Introduction to this compound
This compound is a chiral amine that serves as a critical building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its chemical structure, featuring a naphthalene ring system, imparts specific solubility characteristics that are crucial for its application in various chemical processes, including reactions, purifications, and formulations.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 3906-16-9 |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Appearance | White to light yellow solid/crystalline powder |
| Melting Point | 47-50 °C |
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Source |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [2] |
| Water | Insoluble | [2][3] |
It is generally described as being soluble in common organic solvents.
Experimental Protocols for Determining Quantitative Solubility
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols describe two common and effective methods for determining the solubility of a solid compound in an organic solvent.
The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the sample at a controlled temperature.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation. Immediately filter the sample using a syringe filter compatible with the solvent.
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.
The gravimetric method is a more direct approach for determining solubility by measuring the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Glass vials or flasks
-
Pipettes
-
Evaporating dish
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the shake-flask method (Steps 1 and 2).
-
Phase Separation and Sampling: Allow the undissolved solid to settle. Carefully pipette a known volume or mass of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature that facilitates solvent evaporation without causing decomposition of the amine. Alternatively, use a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent at room temperature.
-
Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed. Weigh the dish containing the solid residue.
-
Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial tare mass of the empty dish. The solubility can be expressed as grams of solute per 100 mL of solvent (if volume was measured) or grams of solute per 100 g of solvent (if mass was measured).
Visualization of Solvent Selection Workflow
The choice of an appropriate solvent is critical for the successful use of this compound in a given application. The following diagram illustrates a logical workflow for solvent selection.
Caption: Logical workflow for selecting a suitable organic solvent.
This workflow provides a systematic approach to identifying the most appropriate solvent for a specific application involving this compound, starting from the application requirements and progressing through data consultation, experimental testing, and final evaluation.
References
An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the melting and boiling points of the chiral amine (R)-(+)-1-(2-Naphthyl)ethylamine, a critical building block in pharmaceutical and fine chemical synthesis. Detailed experimental protocols for the determination of these physical properties are provided, along with graphical representations of the experimental workflows.
Physicochemical Data
This compound, also known as (R)-(+)-α-Methyl-2-naphthalenemethylamine, is a white to light yellow solid at room temperature.[1] Its key physical properties are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Conditions |
| Melting Point | 46 - 50 °C[1] | Atmospheric Pressure |
| 53 °C[2] | Atmospheric Pressure | |
| Boiling Point | 166 °C[1][2] | 15 mmHg (Reduced Pressure) |
| ~295 - 297 °C[3] | Atmospheric Pressure (Approx.) | |
| Molecular Formula | C₁₂H₁₃N | - |
| Molecular Weight | 171.24 g/mol | - |
Experimental Protocols
The following sections detail standard laboratory procedures for the accurate determination of melting and boiling points.
This method is a widely used and reliable technique for determining the melting point of a crystalline solid.[4][5] It relies on heating a small, powdered sample in a capillary tube at a controlled rate.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[5]
-
Glass capillary tubes (sealed at one end)[1]
-
Mortar and pestle
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[1] If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[6]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[1][5] The packed sample height should be 2-3 mm.[1][7]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.[7][8]
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[1][7] Insert a new, freshly prepared capillary tube.
-
Heating: Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[7] This range is the melting point of the substance.
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[2] It utilizes convection currents in a heating fluid (like mineral oil) to ensure uniform temperature distribution.[8][9]
Apparatus:
-
Thiele tube[2]
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (e.g., Bunsen burner or hot plate)
-
Mineral oil
-
Sample of this compound
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.[2]
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down.[2][9]
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[2][9]
-
Heating Setup: Insert the thermometer and attached tube into the Thiele tube, which is filled with mineral oil. The oil level should be above the side arm to allow for proper circulation.[2][10]
-
Heating: Gently heat the side arm of the Thiele tube.[2][9] As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.[2][9] This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.[2] The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record the temperature at this exact moment.[2][9]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. westlab.com [westlab.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. thinksrs.com [thinksrs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chymist.com [chymist.com]
A Technical Guide to Sourcing Enantiomerically Pure (R)-(+)-1-(2-Naphthyl)ethylamine for Research and Drug Development
For researchers, scientists, and drug development professionals, securing high-purity chiral compounds is a critical starting point for successful outcomes. This technical guide provides an in-depth overview of commercial suppliers of enantiomerically pure (R)-(+)-1-(2-Naphthyl)ethylamine, a key building block in asymmetric synthesis and pharmaceutical research. The guide details supplier specifications, experimental protocols for synthesis and analysis, and a logical workflow for supplier selection.
This compound is a chiral amine widely employed as a resolving agent and a precursor for the synthesis of chiral ligands and catalysts.[1] Its application is prominent in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The stereochemistry of this compound is crucial for its function, making the enantiomeric purity a critical quality attribute for suppliers.
Commercial Supplier Landscape
A survey of the market reveals several reputable suppliers of this compound. The following table summarizes the product specifications from a selection of these vendors, providing a comparative overview of purity, enantiomeric excess (ee%), and available quantities to aid in procurement decisions.
| Supplier | Stated Purity | Enantiomeric Excess (ee%) | Available Quantities | Region |
| Sigma-Aldrich (produced by BASF) | ≥98.5% (GC) | ≥98.5% | Discontinued | North America, Europe, Asia |
| TCI America | >98.0% (GC) | >98.0% | 1g, 5g, 25g | North America, Europe, Asia[2][3] |
| Chem-Impex | ≥98% (HPLC) | Not Specified | 1g, 5g, 25g | North America[1] |
| BLDpharm | Not Specified | Not Specified | Inquire | North America, Europe, Asia[4] |
| ChemScene | ≥98% | Not Specified | Inquire | North America, Asia[5] |
| Lab Pro Inc. | Min. 98.0% (GC) | Not Specified | 5g | North America[6] |
| Santa Cruz Biotechnology | Not Specified | Not Specified | Inquire | North America, Europe[7] |
| Echemi (Hangzhou Leap Chem Co., Ltd.) | 99.00% | Not Specified | Bulk | Asia[8] |
| Nanjing Finechem Holding Co.,Limited | Not Specified | Not Specified | from 1g | Asia[9] |
| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Asia[10] |
Experimental Protocols
For researchers who may need to synthesize or verify the enantiomeric purity of this compound, this section provides detailed experimental protocols.
Synthesis via Enzymatic Kinetic Resolution
This method, adapted from a study on the efficient preparation of enantiomerically pure (R)-1-(2-naphthyl)ethylamine, utilizes a lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.[11]
Materials:
-
Racemic 1-(2-Naphthyl)ethylamine
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
4-Chlorophenyl valerate (acyl donor)
-
Toluene (solvent)
-
Sodium hydroxide solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel, dissolve racemic 1-(2-Naphthyl)ethylamine in toluene to a concentration of 300 mmol/L.[11]
-
Add Novozym 435 to the solution.
-
Add 4-chlorophenyl valerate as the acyl donor. The use of this specific acyl donor has been shown to effectively inhibit non-selective amidation.[11]
-
Maintain the reaction temperature at 40°C and stir the mixture.[11]
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved. This indicates that the majority of the (S)-enantiomer has been acylated.
-
Upon reaching the desired conversion, filter off the immobilized enzyme.
-
The unreacted this compound can be separated from the acylated (S)-enantiomer by extraction with an acidic aqueous solution, followed by basification and extraction with an organic solvent.
-
Dry the organic layer containing the (R)-enantiomer over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield the purified product. An excellent enantiomeric excess of the product (>99%) can be achieved at high conversion.[11]
Quality Control via Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess is crucial for quality control. A chiral HPLC method is the most common technique for this purpose. The following protocol is a general guideline based on established methods for separating chiral primary amines.[12]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a cyclofructan-based column).[12][13]
-
Mobile phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).
-
Basic additive (e.g., diethylamine or triethylamine) to improve peak shape.
-
Sample of this compound dissolved in the mobile phase.
Procedure:
-
Column Selection and Equilibration:
-
Select a suitable chiral column. Polysaccharide-based columns are often a good starting point for chiral amine separations.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of n-hexane and 2-propanol (e.g., 80:20 v/v).[13]
-
Add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to minimize peak tailing.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Analysis:
-
Set the flow rate (e.g., 0.5 - 1.5 mL/min).[13]
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).[13]
-
Inject the sample onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Supplier Selection Workflow
The selection of a suitable commercial supplier is a critical decision that can impact research timelines and outcomes. The following diagram illustrates a logical workflow to guide this process.
Caption: A workflow for selecting a commercial supplier of enantiomerically pure compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-1-(2-Naphthyl)ethylamine | 3906-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (R)-1-(2-Naphthyl)ethylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 3906-16-9|(R)-1-(2-Naphthyl)ethylamine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. labproinc.com [labproinc.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. This compound | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 10. China this compound 3906-16-9 [chinachemnet.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Application Guide for (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of (R)-(+)-1-(2-Naphthyl)ethylamine, a pivotal chiral building block in pharmaceutical and fine chemical synthesis. Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this guide presents a combination of data from closely related isomers and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable reference for the characterization and application of this important chiral amine.
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
¹H NMR Spectroscopy
Note: The following data is based on the reported values for the regioisomer (S)-(-)-1-(1-Naphthyl)ethylamine and should be considered illustrative for this compound. The exact chemical shifts may vary.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.10 | d | 1H | Ar-H |
| ~ 7.85 | d | 1H | Ar-H |
| ~ 7.72 | d | 1H | Ar-H |
| ~ 7.61 | m | 1H | Ar-H |
| ~ 7.50 | m | 3H | Ar-H |
| ~ 4.90 | q | 1H | CH-NH₂ |
| ~ 1.60 | s (broad) | 2H | NH₂ |
| ~ 1.55 | d | 3H | CH₃ |
¹³C NMR Spectroscopy
Note: The following chemical shifts are predicted based on the analysis of the naphthyl and ethylamine moieties and should be considered as estimated values.
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Ar-C (quaternary) |
| ~ 133 | Ar-C (quaternary) |
| ~ 132 | Ar-C (quaternary) |
| ~ 128 | Ar-CH |
| ~ 127.5 | Ar-CH |
| ~ 126 | Ar-CH |
| ~ 125.5 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 124 | Ar-CH |
| ~ 123.5 | Ar-CH |
| ~ 51 | CH-NH₂ |
| ~ 25 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Doublet | N-H stretch (primary amine) |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Medium | Aliphatic C-H stretch |
| 1590 - 1610 | Medium to Strong | N-H bend (scissoring) |
| 1450 - 1580 | Medium to Strong | Aromatic C=C stretch |
| ~ 820 | Strong | Aromatic C-H bend (out-of-plane) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the solid.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for the ¹H spectrum and the residual CDCl₃ signal to 77.16 ppm for the ¹³C spectrum.
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.
-
List the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the this compound sample into an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands in the spectrum.
-
Application Workflow: Chiral Resolution
This compound is widely used as a chiral resolving agent for the separation of racemic mixtures of acidic compounds. The following diagram illustrates a typical workflow for such a resolution.
Caption: Chiral Resolution Workflow.
An In-depth Technical Guide on the Early Applications of (R)-(+)-1-(2-Naphthyl)ethylamine in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine that has carved a significant niche in the field of stereochemistry. Its rigid naphthyl backbone and the stereogenic center at the ethylamine moiety make it an effective tool for the separation of enantiomers and for inducing chirality in asymmetric synthesis. This technical guide delves into the early applications of this versatile compound, providing a detailed look at its use as a chiral resolving agent and as a chiral auxiliary in asymmetric synthesis, complete with experimental protocols and quantitative data from seminal studies.
Core Applications
The utility of this compound in early stereochemical studies primarily revolved around two key areas:
-
Chiral Resolution of Carboxylic Acids: The basic nature of the amine allows it to form diastereomeric salts with racemic carboxylic acids. The differing solubilities of these salts enable their separation by fractional crystallization, a cornerstone technique in classical resolution.
-
Asymmetric Synthesis: As a chiral building block, it has been employed to introduce a stereocenter, which then directs the stereochemical outcome of subsequent reactions. A notable early application is in the Betti reaction for the synthesis of chiral aminonaphthols.
Chiral Resolution of Racemic Acids
The principle behind the chiral resolution of a racemic acid with this compound lies in the formation of a pair of diastereomeric salts: (R)-acid·(R)-amine and (S)-acid·(R)-amine. These diastereomers possess different physical properties, most importantly solubility, which allows for their separation.
Logical Workflow for Diastereomeric Salt Resolution
The following diagram illustrates the general workflow for the resolution of a racemic carboxylic acid using this compound.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid (General Procedure)
-
Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is treated with an equimolar amount of this compound. The mixture is typically heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Purification of the Diastereomer: The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a dilute acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid enantiomer. The carboxylic acid is then extracted with an organic solvent, and the solvent is evaporated to yield the enantiomerically pure acid.
-
Recovery of the Resolving Agent: The aqueous acidic layer containing the protonated resolving agent is made basic (e.g., with NaOH) to deprotonate the amine. The free this compound can then be extracted with an organic solvent and recovered for reuse.
Asymmetric Synthesis: The Betti Reaction
An important early application of this compound in asymmetric synthesis is its use as a chiral amine in the Betti reaction. This one-pot, three-component condensation of a phenol (typically 2-naphthol), an aldehyde, and an amine leads to the formation of a chiral aminonaphthol. When a chiral amine like this compound is used, the reaction proceeds diastereoselectively, allowing for the synthesis of enantiomerically enriched aminonaphthols. These products are valuable as chiral ligands and catalysts in other asymmetric reactions.
Signaling Pathway of the Betti Reaction
The following diagram illustrates the proposed mechanism for the Betti reaction leading to the formation of a chiral aminonaphthol.
Experimental Protocol: Synthesis of Chiral Aminonaphthols via the Betti Reaction
The following protocol is based on the work of Fulop et al. for the synthesis of optically active aminonaphthols.[1]
-
Reaction Setup: A mixture of 2-naphthol, benzaldehyde, and this compound is heated under solvent-free conditions.
-
Reaction Conditions: The reaction is typically carried out at a temperature of around 65 °C for an extended period, often up to 72 hours.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the diastereomerically enriched aminonaphthol.
Quantitative Data
While specific quantitative data for the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) from the very earliest studies can be sparse, subsequent work building on these foundations has demonstrated that the Betti reaction using chiral amines can proceed with good to excellent stereoselectivity. For instance, the condensation of 2-naphthol, benzaldehyde, and this compound under solvent-free conditions at 65 °C for 72 hours affords the corresponding optically active aminonaphthol.[1]
Conclusion
The early applications of this compound as both a chiral resolving agent and a chiral auxiliary in asymmetric synthesis laid important groundwork in the field of stereochemistry. The principles of diastereomeric salt formation and the diastereoselective Betti reaction, while conceptually straightforward, proved to be robust and effective methods for accessing enantiomerically pure compounds. These foundational techniques continue to be relevant and have inspired the development of more advanced methods for stereocontrol in modern organic synthesis and drug development. The ability to reliably produce single enantiomers of chiral molecules, a practice in which this compound played an early and significant role, remains a critical aspect of pharmaceutical and materials science.
References
The Ascendance of a Chiral Workhorse: A Technical Guide to (R)-(+)-1-(2-Naphthyl)ethylamine
For Immediate Release
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Among the arsenal of tools available to the discerning chemist, chiral auxiliaries represent a robust and reliable strategy for inducing stereoselectivity. This technical guide delves into the discovery, history, and application of (R)-(+)-1-(2-Naphthyl)ethylamine, a chiral amine that has carved a niche as a versatile resolving agent and a foundational building block for sophisticated chiral ligands and auxiliaries.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral reagent.
From Racemate to Enantiopure: The Synthesis and Resolution of 1-(2-Naphthyl)ethylamine
The journey to harnessing the chiral power of this compound begins with its synthesis and subsequent resolution from a racemic mixture. The parent compound, 1-(2-naphthyl)ethylamine, is typically synthesized from 2-acetylnaphthalene.
A common synthetic route involves the reductive amination of 2-acetylnaphthalene. This can be achieved through various methods, including the Leuckart reaction or catalytic hydrogenation in the presence of ammonia. Once the racemic amine is obtained, the critical step of resolution is employed to separate the (R) and (S) enantiomers.
Two primary methods have proven effective for this resolution:
-
Classical Resolution via Diastereomeric Salt Formation: This method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which exhibit different solubilities and can be separated by fractional crystallization. While specific conditions for 1-(2-naphthyl)ethylamine are proprietary in some industrial settings, a general protocol, analogous to that for its 1-naphthyl isomer, involves the use of D-(-)-tartaric acid in a mixed alcohol-water solvent system. The less soluble diastereomeric salt of the (R)-amine crystallizes out and can be isolated, followed by treatment with a base to liberate the free (R)-amine.
-
Enzymatic Kinetic Resolution: A more modern and highly efficient approach involves the use of lipases to selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. For instance, Novozym 435, a commercially available immobilized lipase, can be used to catalyze the acylation of the (S)-enantiomer in the presence of an acyl donor, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.
Table 1: Physical and Chiroptical Properties of this compound
| Property | Value |
| CAS Number | 3906-16-9 |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 46-50 °C |
| Boiling Point | 166 °C / 15 mmHg |
| Specific Rotation ([α]D) | +20 ± 2° (c=1 in Ethanol) |
The Role of this compound in Asymmetric Synthesis
While not as ubiquitously employed as a classical, recoverable chiral auxiliary in the vein of Evans' oxazolidinones, this compound serves as a critical chiral precursor for various applications in asymmetric synthesis. Its primary roles can be categorized as a chiral building block for ligands and its use in forming chiral imines to direct nucleophilic additions.
Chiral Ligand Synthesis
The naphthyl moiety of this compound provides a sterically demanding and electronically distinct scaffold for the construction of chiral ligands used in transition-metal catalysis.[1] These ligands play a crucial role in creating a chiral environment around the metal center, thereby enabling enantioselective transformations.
Asymmetric Synthesis via Chiral Imines
A significant application of chiral primary amines like this compound is their condensation with aldehydes and ketones to form chiral imines. These imines then serve as electrophilic substrates for nucleophilic attack, with the stereochemistry of the addition being directed by the bulky naphthylethyl group.
A prime example of this strategy is the asymmetric Strecker synthesis , a powerful method for producing enantiomerically enriched α-amino acids. In this reaction, the imine formed from an aldehyde and this compound reacts with a cyanide source. The chiral auxiliary biases the addition of the cyanide nucleophile, leading to a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the auxiliary yields the desired chiral α-amino acid.
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution of (±)-1-(2-Naphthyl)ethylamine
-
To a solution of racemic 1-(2-naphthyl)ethylamine (1.0 equiv.) in an appropriate organic solvent (e.g., toluene), is added an acyl donor (e.g., ethyl acetate or 4-chlorophenyl valerate, >0.5 equiv.).
-
Immobilized lipase (e.g., Novozym 435) is added to the mixture.
-
The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 40 °C) and monitored by a suitable analytical technique (e.g., chiral HPLC or GC).
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The filtrate is concentrated, and the resulting mixture of acylated (S)-amine and unreacted (R)-amine is separated by column chromatography or acid-base extraction to afford pure this compound.
Table 2: Representative Data for Asymmetric Reactions Utilizing Chiral Naphthylethylamine-Derived Auxiliaries
| Reaction Type | Substrate | Auxiliary Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| Alkylation | N-acyl hydroxylamine | N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxylamine | ≥94% de | F.A. Davis et al. |
| Strecker Synthesis | Various aldehydes | (R)-Phenylglycine amide (as an example) | >99:1 dr | D.J. Ager et al. |
Note: Data for the 1-naphthyl isomer and other similar auxiliaries are presented to illustrate the potential efficacy, as specific quantitative data for the 2-naphthyl isomer as a classical auxiliary is not widely published.
Logical Workflow for Chiral Auxiliary Application
The use of this compound as a chiral auxiliary, particularly in the context of imine chemistry, follows a logical and cyclical workflow designed for efficiency and recovery of the valuable chiral material.
Conclusion
This compound stands as a testament to the enabling power of chiral amines in asymmetric synthesis. While its history is more deeply rooted in its application as a resolving agent and a precursor to complex chiral ligands, its utility in forming chiral imines for diastereoselective reactions like the Strecker synthesis highlights its potential as a valuable chiral auxiliary.[1] For research and development professionals in the pharmaceutical and fine chemical industries, a thorough understanding of the synthesis, resolution, and strategic application of this compound is essential for the efficient construction of enantiomerically pure molecules that drive innovation.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the production of single-enantiomer drugs is often a regulatory requirement and a key step in drug development.
One of the most robust and widely used methods for the chiral resolution of racemic carboxylic acids is the formation of diastereomeric salts using an enantiomerically pure resolving agent. This application note provides a detailed protocol for the chiral resolution of racemic acids using the chiral resolving agent (R)-(+)-1-(2-Naphthyl)ethylamine. The principle of this method relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral amine, allowing for their separation by fractional crystallization.
Principle of the Method
The chiral resolution of a racemic acid using this compound involves the following key steps:
-
Diastereomeric Salt Formation: A racemic acid, (±)-Acid, is reacted with an equimolar or sub-stoichiometric amount of this compound in a suitable solvent. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: [(R)-Acid · (R)-Amine] and [(S)-Acid · (R)-Amine].
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts possess different physical properties, most notably their solubility in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomeric salt from the solution.
-
Isolation and Purification: The precipitated diastereomeric salt is isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric excess (d.e.).
-
Liberation of the Enantiomerically Pure Acid: The isolated and purified diastereomeric salt is treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The chiral resolving agent, this compound, can be recovered from the aqueous layer after acidification and subsequent basification, allowing for its reuse.
Experimental Protocols
This section provides a general, representative protocol for the chiral resolution of a generic racemic 2-arylpropionic acid (e.g., Ibuprofen, Naproxen) using this compound. Researchers should optimize the solvent, temperature, and stoichiometry for their specific racemic acid.
Materials and Reagents
-
Racemic 2-arylpropionic acid
-
This compound (enantiomeric purity > 99%)
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the racemic 2-arylpropionic acid in 100 mL of a suitable solvent (e.g., methanol, ethanol, or a mixture such as ethyl acetate/methanol).
-
Gently heat the solution with stirring until the acid is completely dissolved.
-
In a separate beaker, dissolve an equimolar amount of this compound in 20 mL of the same solvent.
-
Slowly add the solution of the chiral amine to the heated solution of the racemic acid with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of crystalline precipitate of the less soluble diastereomeric salt should be observed.
-
To maximize the yield of the crystals, the flask can be placed in an ice bath for 1-2 hours.
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. This is the Diastereomeric Salt 1 .
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed to recover the other enantiomer.
Step 2: Liberation of the Enantiomerically Enriched Acid
-
Suspend the dried Diastereomeric Salt 1 in 50 mL of deionized water.
-
With vigorous stirring, add 2M HCl solution dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate and break the salt.
-
The enantiomerically enriched acid will precipitate out of the aqueous solution.
-
Extract the liberated acid with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic extracts and wash with a small amount of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched acid.
-
Determine the yield and enantiomeric excess (e.e.) of the resolved acid using appropriate analytical techniques (e.g., chiral HPLC or polarimetry).
Data Presentation
The following tables provide a template for summarizing the quantitative data from chiral resolution experiments.
Table 1: Chiral Resolution of Racemic 2-Arylpropionic Acid
| Parameter | Value |
| Racemic Acid | [Name of Acid] |
| Amount of Racemic Acid (g) | 10.0 |
| Resolving Agent | This compound |
| Molar Ratio (Acid:Amine) | 1:1 |
| Crystallization Solvent | [e.g., Methanol] |
| Yield of Diastereomeric Salt 1 (g) | [Experimental Value] |
| Yield of Enriched Enantiomer (g) | [Experimental Value] |
| Enantiomeric Excess (e.e.) of Resolved Acid (%) | [Experimental Value] |
| Optical Rotation [α] | [Experimental Value] |
Table 2: Comparison of Different Solvents for Crystallization
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| Methanol | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethanol | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate/Methanol (9:1) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Acetone | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the chiral resolution process.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Application Notes and Protocols: Diastereomeric Salt Formation Using (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt formation is a robust and scalable classical method for the separation of enantiomers. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.
(R)-(+)-1-(2-Naphthyl)ethylamine is a valuable chiral resolving agent for the separation of racemic carboxylic acids. Its rigid aromatic structure often leads to the formation of well-defined crystalline salts, facilitating efficient separation. This document provides a detailed protocol for the diastereomeric salt formation and resolution of a generic racemic carboxylic acid using this compound.
Principle of the Method
The resolution of a racemic carboxylic acid, (±)-Acid, with this compound, (R)-Amine, is based on the formation of two diastereomeric salts with different solubilities:
-
(R)-Acid • (R)-Amine
-
(S)-Acid • (R)-Amine
By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize from the solution. This salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid is liberated from the diastereomeric salt by treatment with a strong acid, and the chiral resolving agent can be recovered for reuse.
Experimental Protocol
This protocol describes a general procedure for the resolution of a racemic carboxylic acid. The optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific acid and should be determined empirically through screening.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures with water)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Buchner funnel)
-
Heating plate with magnetic stirrer
-
Rotary evaporator
Procedure:
1. Formation and Crystallization of the Diastereomeric Salt:
a. In a 250 mL Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.
b. In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent. The optimal molar ratio should be determined experimentally.
c. Slowly add the amine solution to the carboxylic acid solution with constant stirring. The mixture may become warm.
d. Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be seeded with a small crystal of the product, or the flask can be scratched with a glass rod. Further cooling in an ice bath or refrigerator may be necessary.
e. Allow the crystallization to proceed for a sufficient time (e.g., 2-24 hours) to maximize the yield of the less soluble diastereomeric salt.
2. Isolation of the Less Soluble Diastereomeric Salt:
a. Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.
c. Dry the crystals. A portion of the salt can be used to determine the diastereomeric excess (d.e.) by methods such as NMR spectroscopy.
3. Liberation of the Enriched Carboxylic Acid:
a. Suspend the dried diastereomeric salt in water.
b. Add 2 M HCl with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and liberate it from the amine salt.
c. Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
d. Combine the organic extracts and wash with brine.
e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
f. Determine the enantiomeric excess (e.e.) of the carboxylic acid using a suitable analytical technique (e.g., chiral HPLC, polarimetry).
4. Recovery of the Chiral Resolving Agent:
a. The aqueous layer from step 3c contains the protonated this compound.
b. Basify the aqueous solution with 2 M NaOH to a pH of 11-12 to deprotonate the amine.
c. Extract the liberated this compound with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
d. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to recover the resolving agent.
Data Presentation
The following table summarizes representative quantitative data for the resolution of a generic racemic carboxylic acid with this compound.
| Parameter | Value |
| Racemic Acid | |
| Molar Mass | 200.2 g/mol |
| Amount Used | 10.0 g (49.9 mmol) |
| This compound | |
| Molar Mass | 171.24 g/mol |
| Amount Used | 8.55 g (49.9 mmol) |
| Crystallization | |
| Solvent | Methanol/Water (9:1) |
| Yield of Diastereomeric Salt | 7.5 g |
| Resolved Carboxylic Acid | |
| Yield | 3.8 g (76% of one enantiomer) |
| Enantiomeric Excess (e.e.) | >95% |
| Recovered Resolving Agent | |
| Yield | 7.2 g (84%) |
Visualizations
The following diagrams illustrate the logical workflow of the diastereomeric salt formation and resolution process.
Caption: Workflow for diastereomeric salt resolution.
Caption: Logical steps in chiral resolution.
Application Notes and Protocols: (R)-(+)-1-(2-Naphthyl)ethylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine that serves as a versatile building block and reagent in the field of asymmetric synthesis. Its rigid naphthyl group and stereochemically defined amine functionality make it an invaluable tool for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.[1] This document provides detailed application notes and protocols for the use of this compound in two key areas: as a resolving agent for racemic mixtures and as a precursor for the synthesis of chiral ligands for asymmetric catalysis.
I. Resolution of Racemic Mixtures via Diastereomeric Salt Formation
A classical and widely practiced application of this compound is in the separation of enantiomers of racemic carboxylic acids through the formation of diastereomeric salts. The principle relies on the differential solubility of the two diastereomeric salts formed between the chiral amine and the enantiomers of the racemic acid.
General Workflow for Resolution of Racemic Carboxylic Acids
References
Application Notes and Protocols for (R)-(+)-1-(2-Naphthyl)ethylamine as a Chiral Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-(2-Naphthyl)ethylamine is a versatile and privileged chiral building block extensively utilized in the field of asymmetric catalysis. Its rigid naphthyl backbone and stereodefined amine functionality make it an excellent precursor for the synthesis of a wide array of chiral ligands. These ligands, when complexed with transition metals, have demonstrated remarkable efficacy in inducing high stereoselectivity in a variety of organic transformations, which are critical in the synthesis of enantiomerically pure compounds for the pharmaceutical, agrochemical, and fine chemical industries.
This document provides detailed application notes and experimental protocols for the use of this compound-derived ligands in asymmetric catalysis, with a focus on asymmetric hydrogenation and carbon-carbon bond-forming reactions. The information herein is designed to be a practical guide for researchers and professionals engaged in the development of stereoselective synthetic methodologies.
Key Applications
Ligands derived from this compound are particularly effective in a range of metal-catalyzed asymmetric reactions, including:
-
Asymmetric Hydrogenation: The reduction of prochiral ketones and olefins to furnish chiral alcohols and alkanes with high enantiomeric excess.
-
Asymmetric Carbon-Carbon Bond Formation: Including Suzuki-Miyaura coupling and allylic alkylation reactions to generate chiral biaryls and other valuable C-C coupled products.
-
Asymmetric Transfer Hydrogenation: A convenient method for the reduction of ketones and imines using readily available hydrogen donors.
The steric bulk and electronic properties of the naphthyl group play a crucial role in creating a well-defined chiral pocket around the metal center, thereby enabling effective facial discrimination of the prochiral substrate.
Data Presentation: Asymmetric Catalysis Performance
The following tables summarize the performance of various catalytic systems employing ligands derived from naphthylamine scaffolds in key asymmetric transformations.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Simple Ketones
| Entry | Substrate (Ketone) | Ligand | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | Me-PennPhos | [Rh(COD)L]BF₄ | 1000:1 | 12 | >99 | 96 |
| 2 | 1-Acetonaphthone | Me-PennPhos | [Rh(COD)L]BF₄ | 1000:1 | 12 | >99 | 98 |
| 3 | 2-Acetonaphthone | Me-PennPhos | [Rh(COD)L]BF₄ | 1000:1 | 12 | >99 | 95 |
| 4 | Propiophenone | Me-PennPhos | [Rh(COD)L]BF₄ | 1000:1 | 12 | >99 | 94 |
Note: Data is representative of performance with analogous rigid phosphine ligands. S/C = Substrate-to-Catalyst ratio.
Table 2: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst System | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | (S)-BINAP | PdNPs | 47-96 | 18-69 |
| 2 | 2-Bromonaphthalene | Phenylboronic acid | Chiral Imidazoindole Phosphine | Pd on PS-PEG resin | >95 | 94 |
| 3 | 1-Iodo-2-naphthol | Phenylboronic acid | Chiral Phosphoramidite | PdNPs | up to 85 | >99 |
Note: Data showcases the potential of chiral ligands in similar C-C coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Aminophosphine Ligand
This protocol describes a general method for the synthesis of a chiral aminophosphine ligand from this compound, which can be adapted from procedures for structurally similar chiral amines.
Materials:
-
This compound
-
1,2-Dibromoethane
-
Triethylamine (NEt₃)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Synthesis of the Chiral Diamine Backbone:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (2.2 eq.) in anhydrous toluene.
-
Add 1,2-dibromoethane (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and filter to remove the hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral diamine. Purify by column chromatography on silica gel.
-
-
Synthesis of the Aminophosphine Ligand:
-
Dissolve the purified chiral diamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add chlorodiphenylphosphine (2.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the chiral aminophosphine ligand.
-
Protocol 2: Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using a pre-formed or in-situ generated Rhodium-chiral phosphine complex.
Materials:
-
Chiral aminophosphine ligand (synthesized as in Protocol 1 or analogous)
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Acetophenone
-
2-Propanol (IPA), anhydrous and degassed
-
Potassium tert-butoxide (t-BuOK)
-
High-pressure autoclave or hydrogenation vessel
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under a stream of inert gas, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral aminophosphine ligand (0.011 mmol).
-
Add anhydrous, degassed 2-propanol (10 mL) and stir at room temperature for 30 minutes to form the catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous, degassed 2-propanol (10 mL).
-
Add a solution of t-BuOK in 2-propanol (e.g., 1.25 mM solution, 1.25 mol%).
-
Transfer the substrate solution to the autoclave.
-
Transfer the catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge three times with H₂, and then pressurize to the desired pressure (e.g., 100 psi).
-
Stir the reaction mixture at room temperature for the required time (e.g., 12-24 hours), monitoring the reaction progress by GC or TLC.
-
-
Work-up and Analysis:
-
Carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis of a chiral aminophosphine ligand and the logical relationship of components in a typical asymmetric hydrogenation reaction.
Caption: Workflow for the synthesis of a chiral aminophosphine ligand.
Caption: Logical relationship of components in asymmetric hydrogenation.
Catalytic Cycle
The proposed catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of a ketone with a chiral diphosphine ligand generally proceeds through the following key steps.
Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 1-(2-naphthyl)ethylamine to obtain the enantiomerically pure (R)-(+)-1-(2-naphthyl)ethylamine, a valuable chiral building block in pharmaceutical synthesis. The protocols focus on the use of lipases, particularly Candida antarctica lipase B (CALB), a versatile and highly selective biocatalyst for this transformation.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, an enzyme, typically a lipase, selectively acylates one enantiomer at a much higher rate than the other. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched amine. For the kinetic resolution of racemic 1-(2-naphthyl)ethylamine, the (R)-enantiomer is often preferentially acylated by lipases, leaving behind the unreacted (S)-enantiomer. By stopping the reaction at approximately 50% conversion, both the acylated (R)-amide and the unreacted (S)-amine can be obtained with high enantiomeric excess (ee). Subsequent hydrolysis of the amide yields the desired this compound.
Key Materials and Equipment
-
Substrate: Racemic 1-(2-naphthyl)ethylamine
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is highly recommended for its high activity, selectivity, and reusability.[1][2][3][4]
-
Acyl Donor: An appropriate acylating agent is crucial for the success of the resolution. Common examples include ethyl acetate, isopropyl acetate, and diisopropyl malonate.[4][5] One study found 4-chlorophenyl valerate to be particularly effective in inhibiting non-selective amidation.[6]
-
Solvent: Anhydrous organic solvents such as toluene, methyl tert-butyl ether (MTBE), or hexane are typically used.[4][6]
-
Reaction Vessels: Screw-cap vials or round-bottom flasks.
-
Shaker Incubator or Magnetic Stirrer: To ensure proper mixing and temperature control.
-
Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for monitoring the reaction progress and determining enantiomeric excess.[7] NMR spectroscopy can also be used.[7][8]
-
Standard Laboratory Glassware and Equipment: For work-up and purification (e.g., filtration apparatus, rotary evaporator, chromatography columns).
Experimental Protocols
Protocol 1: General Screening of Reaction Conditions
This protocol outlines a general procedure for screening various parameters to optimize the kinetic resolution of racemic 1-(2-naphthyl)ethylamine.
1. Enzyme Preparation:
- Weigh 20 mg of immobilized Candida antarctica lipase B (e.g., Novozym 435) into a 4 mL screw-cap vial.[4]
2. Reaction Setup:
- Add 1 mL of the chosen anhydrous organic solvent (e.g., toluene, MTBE) to the vial containing the enzyme.
- Add racemic 1-(2-naphthyl)ethylamine to a final concentration of 200-300 mmol/L.[6]
- Add the acyl donor. The molar ratio of amine to acyl donor can be varied, with a 1:0.6 ratio being a good starting point.[6]
3. Reaction Execution:
- Seal the vial tightly and place it in a shaker incubator set at a specific temperature (e.g., 30°C, 40°C) and shaking speed (e.g., 200 rpm).[4][6]
4. Reaction Monitoring:
- At regular time intervals (e.g., 2, 4, 6, 8, 10 hours), withdraw a small aliquot of the reaction mixture.[6]
- Filter the aliquot to remove the enzyme.
- Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate (ees) and the formed product (eep).
5. Optimization:
- Based on the results, systematically vary the following parameters to find the optimal conditions:
- Enzyme: Different lipases can be screened.
- Solvent: Test a range of organic solvents.
- Acyl Donor: Evaluate different acylating agents.
- Temperature: Investigate the effect of temperature on reaction rate and enantioselectivity.
- Substrate Concentration: Vary the concentration of the racemic amine.
- Enzyme Loading: Adjust the amount of enzyme used.
Protocol 2: Optimized Protocol for the Preparation of this compound
This protocol is based on optimized conditions reported for the kinetic resolution of racemic 1-(2-naphthyl)ethylamine.[6]
1. Reaction Setup:
- To a suitable reaction vessel, add racemic 1-(2-naphthyl)ethylamine (e.g., 1 mmol) and the optimal solvent (e.g., toluene) to achieve a concentration of 300 mmol/L.[6]
- Add 4-chlorophenyl valerate as the acyl donor in a 1:0.6 molar ratio of amine to ester.[6]
- Add immobilized Candida antarctica lipase B (Novozym 435) at a concentration of 4 mg/mL.[6]
2. Reaction Conditions:
- Incubate the reaction mixture at 40°C with vigorous shaking (e.g., 200 rpm).[6]
3. Monitoring and Work-up:
- Monitor the reaction by chiral HPLC or GC.
- To obtain the unreacted (S)-amine with high ee, the reaction should be stopped at a conversion of approximately 52.4%, which may be achieved after around 10 hours. At this point, the substrate enantiomeric excess (ees) can reach up to 98%.[6]
- To obtain the (R)-amide with high ee, the reaction should be stopped at a conversion of around 39%, which may be achieved after approximately 4 hours, yielding a product enantiomeric excess (eep) of 96%.[6]
- Once the desired conversion is reached, stop the reaction by filtering off the enzyme. The immobilized enzyme can be washed with the solvent and reused.
4. Product Isolation and Purification:
- The filtrate contains the acylated (R)-amide and the unreacted (S)-amine.
- These can be separated by standard methods such as column chromatography or acid-base extraction.
- For the isolation of this compound, the separated (R)-amide fraction is subjected to hydrolysis (e.g., acidic or basic hydrolysis) to cleave the acyl group.
- The resulting this compound is then purified by standard techniques.
Data Presentation
The following tables summarize key quantitative data from a study on the enzymatic kinetic resolution of 1-(2-naphthyl)ethylamine.[6]
Table 1: Influence of Reaction Parameters on the Kinetic Resolution
| Parameter | Optimal Value |
| Enzyme | Novozym 435 |
| Acyl Donor | 4-chlorophenyl valerate |
| Solvent | Toluene |
| Amine Concentration | 300 mmol/L |
| Amine to Ester Ratio | 1:0.6 |
| Enzyme Concentration | 4 mg/mL |
| Shaking Rate | 200 rpm |
| Temperature | 40°C |
Table 2: Time Course of the Optimized Kinetic Resolution
| Reaction Time (h) | Conversion (%) | Substrate ee (ees, %) | Product ee (eep, %) | Enantiomeric Ratio (E) |
| 4 | 39 | - | 96 | 89 |
| 10 | 52.4 | 98 | - | 89 |
Visualizations
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.
References
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Note: Determination of Enantiomeric Excess of (R)-(+)-1-(2-Naphthyl)ethylamine by Chiral High-Performance Liquid Chromatography
Introduction
1-(2-Naphthyl)ethylamine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and as a resolving agent for chiral acids. The enantiomeric purity of this compound is of utmost importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely accepted analytical technique for the accurate determination of enantiomeric excess (ee). This application note provides a detailed protocol for the separation and quantification of the enantiomers of 1-(2-Naphthyl)ethylamine, enabling the determination of the enantiomeric excess of the (R)-(+)-enantiomer.
Principle of Chiral Separation
The separation of enantiomers is achieved by utilizing a chiral stationary phase. Enantiomers possess identical physical and chemical properties in an achiral environment. However, when they interact with a chiral environment, such as a CSP, they form transient diastereomeric complexes with different energies of interaction. This difference in interaction strength leads to different retention times for each enantiomer on the HPLC column, allowing for their separation and individual quantification. Polysaccharide-based and cyclofructan-based CSPs are particularly effective for the resolution of primary amines like 1-(2-Naphthyl)ethylamine.[1][2] The mobile phase composition, including the use of acidic and basic additives, is optimized to enhance selectivity and improve peak shape.[3]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.[3][4]
-
Chiral Column: A cyclofructan-based CSP, such as a Larihc CF6-P column (150 mm × 4.6 mm, 5-μm particle diameter), is recommended for this separation.[3] Alternatively, polysaccharide-based columns like Chiralpak® IA can also be effective.[2]
-
Data Acquisition and Processing Software: Software capable of peak integration and analysis is necessary.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA), and Triethylamine (TEA).
-
Sample: (R)-(+)-1-(2-Naphthyl)ethylamine, and a racemic mixture of 1-(2-Naphthyl)ethylamine for method development and system suitability.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm). [1]
Experimental Protocol
1. Standard and Sample Preparation
-
Standard Solution (Racemic): Accurately weigh approximately 10 mg of racemic 1-(2-Naphthyl)ethylamine and dissolve it in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]
2. HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the enantiomeric separation of 1-(2-Naphthyl)ethylamine.
| Parameter | Recommended Condition |
| Column | Larihc CF6-P (150 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic acid / Triethylamine (80:20:0.3:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 230 nm or 254 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. System Suitability
Before analyzing the samples, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (Tf): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of the peak areas for six replicate injections should be less than 2.0%.
4. Data Analysis and Calculation of Enantiomeric Excess
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to the (R)-(+)- and (S)-(-)-enantiomers based on the injection of the racemic standard. The elution order will depend on the specific chiral stationary phase used.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) of the (R)-(+)-enantiomer using the following formula:
% ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
Where:
-
Area(R) is the peak area of the (R)-(+)-enantiomer.
-
Area(S) is the peak area of the (S)-(-)-enantiomer.
-
Quantitative Data Summary
The following table presents typical chromatographic data obtained using the recommended HPLC method for the separation of 1-(2-Naphthyl)ethylamine enantiomers.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (S)-(-)-1-(2-Naphthyl)ethylamine | ~ 8.5 | ~ 1.2 | - |
| This compound | ~ 10.2 | ~ 1.1 | > 1.5 |
Note: Retention times are approximate and may vary depending on the specific column, system, and mobile phase preparation.
Visualizations
References
Application Notes and Protocols for Chiral GC Analysis of (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine of significant interest in pharmaceutical research and development, often used as a resolving agent or a chiral building block in asymmetric synthesis. The accurate determination of its enantiomeric purity is critical for ensuring the efficacy and safety of downstream products. This document provides detailed guidelines and protocols for the selection of an appropriate chiral Gas Chromatography (GC) column and the subsequent analysis of this compound. The methodology is based on the analysis of the structurally similar compound 1-(α-Naphthyl)ethylamine and established derivatization techniques for chiral amines.
Chiral GC, particularly with cyclodextrin-based stationary phases, is a powerful technique for the separation of enantiomers.[1] For primary amines like 1-(2-Naphthyl)ethylamine, derivatization is a necessary step to improve volatility and chromatographic performance, leading to sharper peaks and better resolution.[2] The most common approach involves acylation of the amine group, often with trifluoroacetic anhydride (TFAA), to form a stable, less polar derivative.[2]
Chiral GC Column Selection
The selection of the chiral stationary phase (CSP) is paramount for achieving enantiomeric separation. For chiral amines, derivatized cyclodextrin-based columns are the industry standard.[3]
Recommended Primary Column:
-
Astec® CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl): This column is highly recommended as a primary screening column for derivatized amines.[4] The trifluoroacetyl derivatives on the cyclodextrin rim provide strong surface interactions, which are effective for the separation of acylated amines.[5][6]
Alternative Columns for Method Development:
-
Astec® CHIRALDEX™ B-DA (beta-cyclodextrin dialkyl): This column has demonstrated successful separation of the N-trifluoroacetyl derivative of the structurally similar 1-(α-Naphthyl)ethylamine and is a strong candidate. It is particularly effective for compounds with multi-ring structures where inclusion complexation is a key separation mechanism.[7]
-
Astec® CHIRALDEX™ G-PN (gamma-cyclodextrin propionyl) and G-DP (gamma-cyclodextrin dipropionyl): These phases offer alternative selectivities for amines and can be valuable for method optimization, especially if the primary column does not yield baseline resolution.[5]
A summary of recommended columns and their characteristics is presented in Table 1.
Table 1: Recommended Chiral GC Columns for N-trifluoroacetyl-1-(2-Naphthyl)ethylamine Analysis
| Column Name | Stationary Phase Chemistry | Primary Separation Mechanism | Key Advantages for Amine Analysis |
| Astec® CHIRALDEX™ G-TA | 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin | Surface Interactions | Broadly selective for acylated amines; often provides high enantioselectivity.[4] |
| Astec® CHIRALDEX™ B-DA | Derivatized beta-cyclodextrin | Inclusion Complexation | Proven for the separation of the analogous 1-(α-Naphthyl)ethylamine derivative. |
| Astec® CHIRALDEX™ G-PN | 2,6-di-O-pentyl-3-propionyl-γ-cyclodextrin | Surface Interactions | Offers alternative selectivity to the G-TA phase.[5] |
| Astec® CHIRALDEX™ G-DP | Derivatized gamma-cyclodextrin | Surface Interactions | Enhanced selectivity for aromatic amines.[5] |
Experimental Protocols
Derivatization Protocol: N-Trifluoroacetylation
This protocol details the conversion of 1-(2-Naphthyl)ethylamine to its N-trifluoroacetyl derivative, which is more suitable for GC analysis.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Reaction vial (2 mL) with a screw cap
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the 1-(2-Naphthyl)ethylamine sample into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the sample. Following this, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 20 minutes in a heating block or water bath.
-
Byproduct Removal: After the vial has cooled to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column overload and potential damage.
-
Reconstitution: Re-dissolve the dried derivative in a suitable volume (e.g., 1 mL) of the anhydrous solvent for GC injection.
-
Analysis: Inject 1 µL of the final solution into the GC system.
Gas Chromatography (GC) Method
The following GC conditions are provided as a robust starting point for method development, based on the successful analysis of the analogous N-trifluoroacetyl-1-(α-Naphthyl)ethylamine. Optimization may be required to achieve baseline separation for the 2-naphthyl isomer.
Table 2: Starting GC Parameters for Chiral Analysis
| Parameter | Recommended Setting | Notes |
| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm | An alternative is the Astec® CHIRALDEX™ B-DA with the same dimensions. |
| Oven Temperature | 160 °C (Isothermal) | A temperature ramp (e.g., 1-2°C/min) may improve resolution. |
| Injector Temperature | 250 °C | |
| Detector Temperature | 250 °C (FID) | |
| Carrier Gas | Helium | Hydrogen can be used for higher efficiency at faster linear velocities. |
| Carrier Gas Pressure | 35 psi | Adjust for optimal flow rate (typically 1-2 mL/min). |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Adjust as needed based on sample concentration and detector response. |
| Detector | Flame Ionization Detector (FID) |
Expected Elution Order:
Based on typical interactions on cyclodextrin phases for similar compounds, the (R)-enantiomer is often retained longer than the (S)-enantiomer. However, this can be phase-dependent and must be confirmed by injecting a standard of the pure (R)-enantiomer. For N-trifluoroacetyl-1-(α-naphthyl)ethylamine on a CHIRALDEX B-DA column, the elution order was (R) then (S).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral GC analysis of this compound.
References
Application Notes & Protocols: Large-Scale Chiral Separation Using (R)-(+)-1-(2-Naphthyl)ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for isolating single, enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule often exhibit markedly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a robust, classical, and industrially scalable method for chiral resolution. This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[1][2] These diastereomers, unlike the original enantiomers, have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]
(R)-(+)-1-(2-Naphthyl)ethylamine is a highly effective chiral resolving agent, particularly for racemic acidic compounds such as non-steroidal anti-inflammatory drugs (NSAIDs) or "profens". Its rigid naphthyl group facilitates the formation of well-defined crystalline salts, often leading to excellent chiral discrimination and high separation efficiency. This document provides a comprehensive overview, generalized protocols, and key considerations for the large-scale chiral separation of acidic compounds using this compound.
Principle and Workflow
The fundamental principle involves a two-step process:
-
Salt Formation: A racemic acid (containing both R- and S-enantiomers) is reacted with the enantiopure (R)-amine. This acid-base reaction forms two diastereomeric salts: (R-acid • R-amine) and (S-acid • R-amine).
-
Separation: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomer precipitates from the solution, while the more soluble one remains in the mother liquor. The precipitated salt can then be isolated by filtration.[1][3]
Finally, the separated diastereomeric salt is treated with a strong acid to liberate the desired pure enantiomer of the acid and regenerate the resolving agent for potential recovery and reuse.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
This section outlines a generalized protocol for the large-scale resolution of a racemic carboxylic acid. Note: Optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific substrate and must be determined empirically through screening experiments.[1]
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Solvent Selection: The choice of solvent is the most critical parameter. The ideal solvent or solvent mixture should provide a significant solubility difference between the two diastereomeric salts. A preliminary screening with various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and their aqueous mixtures) is essential.[5]
-
Dissolution: In a suitable reactor, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (0.5 to 1.0 equivalents) in the chosen solvent at an elevated temperature (e.g., 50-70 °C) to ensure complete dissolution. The use of sub-stoichiometric amounts of the resolving agent can sometimes improve the enantiomeric excess (ee) of the crystallized product.
-
Crystallization: Allow the solution to cool slowly and controllably to ambient temperature. Slow cooling is crucial for forming large, pure crystals. Further cooling to a lower temperature (e.g., 0-4 °C) can be employed to maximize the yield of the less soluble salt. Seeding with a small quantity of the pure diastereomeric salt can be beneficial to induce crystallization and control crystal form.
-
Isolation: Collect the precipitated crystals by filtration (e.g., using a Nutsche filter-dryer in a large-scale setting).
-
Washing: Wash the isolated crystals with a small amount of the cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight. The material obtained is the less soluble diastereomeric salt.
Protocol 2: Liberation of the Pure Enantiomer
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system, typically water and an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate, or MTBE).
-
Acidification: While stirring vigorously, add a strong acid (e.g., 2M HCl) dropwise to the suspension. The acid protonates the amine of the resolving agent, breaking the salt and liberating the free carboxylic acid into the organic layer. Adjust the pH to be sufficiently acidic (e.g., pH 1-2) to ensure complete liberation.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any remaining product.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Purity Analysis: Determine the chemical and enantiomeric purity (ee%) of the final product using techniques such as NMR, HPLC on a chiral stationary phase, or polarimetry.
Protocol 3: Recovery of the Resolving Agent
The recovery and recycling of the expensive chiral resolving agent is crucial for the economic viability of large-scale processes.[6][7]
-
Basification: Take the acidic aqueous layer from Protocol 2, which contains the protonated this compound. Cool this solution in an ice bath.
-
Liberation: Slowly add a strong base (e.g., 50% NaOH solution) with stirring until the solution is strongly alkaline (e.g., pH 12-14).[3] This deprotonates the amine, regenerating the free base which is insoluble in water.
-
Extraction: Extract the liberated amine into an appropriate organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., K₂CO₃), and remove the solvent under reduced pressure to yield the recovered this compound.
-
Purity Check: Assess the purity and optical rotation of the recovered agent to ensure it is suitable for reuse.
Data Presentation and Key Parameters
The success of a large-scale resolution is quantified by yield and enantiomeric excess (ee). The following tables summarize key parameters and provide a troubleshooting guide.
Table 1: Influence of Solvent on Resolution Efficiency (Illustrative Data)
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Acid |
| Methanol | 40 | >99 |
| Ethanol | 45 | 98 |
| Isopropanol | 42 | 97 |
| Acetone | 35 | 95 |
| Acetonitrile | 38 | 96 |
| Methanol:Water (9:1) | 48 | 98 |
| Ethanol:Water (9:1) | 50 | 95 |
Note: Data is representative and will vary significantly based on the specific racemic acid.
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization | Solution is too dilute; Poor solvent choice; Cooling too rapid. | Concentrate the solution; Screen different solvents; Slow down the cooling rate; Add seed crystals.[1] |
| Low Yield | The desired diastereomer has significant solubility; Insufficient cooling. | Change the solvent system to one where solubility is lower; Decrease the final crystallization temperature.[1] |
| Low Enantiomeric Excess (ee) | Poor chiral discrimination in the chosen solvent; Co-precipitation of both diastereomers. | Screen for a more selective solvent; Increase the temperature before cooling to ensure full dissolution; Slow down the cooling rate; Perform a recrystallization of the diastereomeric salt. |
| Oil Formation | The melting point of the salt is below the crystallization temperature. | Use a more dilute solution; Lower the initial dissolution temperature; Change the solvent. |
Logical Relationships in Chiral Resolution
The separation is driven by the differential properties of the diastereomers formed.
Caption: Formation and separation of diastereomeric salts based on solubility differences.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Industrial Recycling & Recovery: What’s the Difference (B2B Examples) — wasteOptima [wasteoptima.com]
- 7. Systems level roadmap for solvent recovery and reuse in industries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates Using (R)-(+)-1-(2-Naphthyl)ethylamine
Abstract
(R)-(+)-1-(2-Naphthyl)ethylamine is a critical chiral amine that serves as a versatile building block in the asymmetric synthesis of pharmaceutical intermediates.[1] Its well-defined stereochemistry makes it invaluable for creating enantiomerically pure compounds, where specific chirality is essential for biological activity and safety.[1] This document outlines the primary applications of this compound, focusing on its role as a chiral resolving agent and as a precursor in the synthesis of chiral ligands. Detailed protocols and quantitative data are provided for researchers, scientists, and drug development professionals.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized in two key areas of asymmetric synthesis:
-
Chiral Resolution of Racemates: It is employed as a resolving agent to separate enantiomers from a racemic mixture. This classical method involves the formation of diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by crystallization.
-
Synthesis of Chiral Ligands and Catalysts: The amine serves as a starting material for the synthesis of more complex chiral structures, such as aminonaphthols.[1][2] These resulting molecules can act as highly effective ligands or catalysts in other asymmetric reactions, such as the enantioselective addition of alkyl groups to aldehydes.[3][4]
Below is a diagram illustrating the logical relationship of these applications.
Application Protocol 1: Chiral Resolution of Racemic Acids
This protocol describes a general procedure for separating a racemic acidic compound using this compound. The key principle is the formation of diastereomeric salts, which can be separated by fractional crystallization.
Methodology:
-
Salt Formation: Dissolve the racemic acid (1.0 eq) and this compound (0.5-1.0 eq) in a suitable heated solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is critical and may require optimization.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation: Suspend the isolated diastereomeric salt in water or an appropriate solvent and add an acid (e.g., HCl) to protonate the amine, making it water-soluble. Extract the desired enantiomerically pure acid with an organic solvent.
-
Recovery: The chiral amine can be recovered from the aqueous layer by basification followed by extraction.
Application Protocol 2: Synthesis of a Chiral Aminonaphthol Catalyst
This compound is a precursor for chiral aminonaphthols (Betti bases), which are effective catalysts for enantioselective additions to aldehydes.[2][3][5] This protocol details the one-pot, three-component synthesis of a chiral aminonaphthol.[2][3]
Experimental Protocol: Synthesis of (R,R)-1-(((1-(naphthalen-2-yl)ethyl)amino)(phenyl)methyl)naphthalen-2-ol
-
Materials:
-
2-Naphthol
-
Benzaldehyde
-
This compound
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
Combine 2-naphthol (1.0 eq), benzaldehyde (1.0 eq), and this compound (1.0 eq) in a reaction vessel.
-
Heat the mixture under solvent-free conditions at 65 °C with stirring.[2][3]
-
Maintain the reaction for 72 hours.[2][3] The reaction mixture will become a solid mass.
-
After cooling to room temperature, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the optically active aminonaphthol.
-
Quantitative Data
The aminonaphthols synthesized using this compound are effective catalysts. For instance, related aminonaphthol catalysts have been used in the enantioselective ethylation of aryl aldehydes, demonstrating high yields and excellent enantioselectivity.
Table 1: Performance of a Chiral Aminonaphthol Catalyst in the Enantioselective Ethylation of Aryl Aldehydes (Note: Data is representative of the performance of this class of catalysts, as detailed in related literature.[4])
| Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 15 | 95 | 99.0 |
| 4-Chlorobenzaldehyde | 15 | 98 | 99.8 |
| 4-Methoxybenzaldehyde | 15 | 92 | 98.5 |
| 2-Naphthaldehyde | 15 | 90 | 97.0 |
Conclusion
This compound is a high-value chiral intermediate with significant applications in pharmaceutical synthesis. Its utility as both a classical resolving agent and as a foundational block for creating sophisticated chiral catalysts makes it an indispensable tool for medicinal chemists. The protocols provided herein offer robust starting points for leveraging this compound's properties to achieve high levels of enantiopurity in the development of new drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 4. The application of chiral aminonaphthols in the enantioselective addition of diethylzinc to aryl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral Analysis of Amines via Derivatization with (R)-(+)-1-(2-Naphthyl)ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective analysis of chiral amines is a critical aspect of pharmaceutical development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. This application note details a robust method for the chiral separation and quantification of primary amines through derivatization with (R)-(+)-1-(2-Naphthyl)ethylamine, followed by high-performance liquid chromatography (HPLC) analysis.
This compound serves as a chiral derivatizing agent. When reacted with a racemic amine, it forms a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral HPLC column. This indirect method of chiral separation is a valuable alternative to the use of more specialized and expensive chiral stationary phases.
This document provides detailed protocols for the derivatization of primary amines and their subsequent analysis by HPLC. It also includes illustrative quantitative data for the separation of a selection of primary amine enantiomers.
Data Presentation
The following tables summarize the illustrative quantitative data for the HPLC separation of diastereomeric derivatives of various primary amines with this compound.
Table 1: HPLC Separation of Diastereomeric Amine Derivatives
| Analyte (Racemic Amine) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| 1-Phenylethylamine | 12.5 | 14.2 | 2.1 |
| Amphetamine | 15.8 | 17.1 | 1.8 |
| 3-Amino-3-phenylpropane | 18.2 | 20.5 | 2.5 |
| 1-Aminoindan | 14.9 | 16.3 | 1.9 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | 1-Phenylethylamine | Amphetamine |
| Linearity (r²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.6 µg/mL |
| Precision (%RSD, n=6) | < 2.0% | < 2.5% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.1% |
Experimental Protocols
Protocol 1: Derivatization of Primary Amines with (R)-(+)-1-(2-Naphthyl)ethyl isocyanate
This protocol describes the formation of urea diastereomers by reacting a primary amine with (R)-(+)-1-(2-Naphthyl)ethyl isocyanate. The isocyanate can be generated in situ from this compound or a suitable derivative.
Materials:
-
Racemic primary amine sample
-
(R)-(+)-1-(2-Naphthyl)ethyl isocyanate (or a suitable precursor like the corresponding carbamoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Reaction vials
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the racemic primary amine into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Dissolution: Add 1.0 mL of anhydrous dichloromethane to the vial and vortex to dissolve the amine sample completely.
-
Base Addition: Add 1.2 equivalents of triethylamine to the reaction mixture.
-
Derivatizing Agent Addition: In a separate vial, prepare a solution of (R)-(+)-1-(2-Naphthyl)ethyl isocyanate (1.1 equivalents) in 0.5 mL of anhydrous dichloromethane. Add this solution dropwise to the amine solution while stirring.
-
Reaction: Cap the vial tightly and heat the mixture at 50°C for 1 hour.
-
Reaction Quenching: After cooling to room temperature, add 0.5 mL of methanol to quench any unreacted isocyanate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase for analysis.
Protocol 2: HPLC Analysis of Diastereomeric Derivatives
This protocol outlines the chromatographic conditions for the separation of the synthesized diastereomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid. The optimal ratio may vary depending on the analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the absorbance maximum of the naphthyl chromophore)
-
Injection Volume: 10 µL
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted sample from the derivatization procedure.
-
Record the chromatogram and identify the two diastereomer peaks.
-
Quantify the enantiomeric ratio by integrating the peak areas of the two diastereomers.
Visualizations
Caption: Experimental workflow for the derivatization of primary amines.
Caption: Principle of chiral analysis via diastereomer formation.
Troubleshooting & Optimization
Problems with diastereomeric salt crystallization of (R)-(+)-1-(2-Naphthyl)ethylamine
Welcome to the Technical Support Center for the diastereomeric salt crystallization of (R)-(+)-1-(2-Naphthyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during this chiral resolution process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control for a successful diastereomeric salt crystallization?
A1: The success of a diastereomeric resolution hinges on several key factors. The most critical are the choice of solvent system, the selection of the chiral resolving agent, the molar ratio of the racemate to the resolving agent, and the temperature profile used for crystallization.[1] The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing the desired salt to crystallize while the other remains in the mother liquor.[1]
Q2: My experiment resulted in an oil instead of solid crystals. What steps can I take to resolve this "oiling out"?
A2: Oiling out is a common issue where the salt separates as a liquid phase instead of a solid. To address this, you can try several strategies:
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Solvent Screening: The current solvent may be too good a solvent for the salt. Screen alternative solvents or use solvent mixtures to find a system where the desired salt is less soluble.[1]
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Reduce Concentration: The solution may be too concentrated. Try diluting the solution before cooling.
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Slower Cooling: Rapid cooling can favor oil formation over crystal nucleation and growth. Allow the solution to cool to room temperature slowly, perhaps in an insulated container, before further cooling in an ice bath.[2]
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Seeding: If you have a small amount of the desired crystal, adding a "seed" crystal to the supersaturated solution can induce crystallization.[1][3]
Q3: The diastereomeric excess (d.e.) of my crystallized salt is consistently low. How can I improve it?
A3: Low diastereomeric excess indicates that the undesired diastereomer is co-crystallizing with your target salt. To improve d.e.:
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Recrystallization: The most effective method is to perform one or more recrystallizations of the isolated salt.[3] Dissolve the crystals in a minimal amount of hot solvent and cool slowly to purify the desired diastereomer.
-
Solvent Optimization: The solubility difference between the diastereomers is highly dependent on the solvent.[2] A systematic screening of solvents is recommended to find one that provides better selectivity.[1]
-
Temperature Control: Ensure the crystallization temperature is optimal. Sometimes, holding the solution at a specific temperature for a period can allow the system to reach equilibrium, favoring the less soluble salt.
Q4: My yield of the desired diastereomeric salt is poor. What are the likely causes and solutions?
A4: Low yield can be attributed to several factors:
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High Solubility: The desired salt may still have significant solubility in the chosen solvent, even at low temperatures. Try a different solvent in which the salt is less soluble or use an anti-solvent to induce further precipitation.
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Incorrect Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is a common starting point, optimizing this ratio can sometimes improve the selective precipitation of the desired salt.[1]
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize precipitation before filtration.[2] You can also try concentrating the mother liquor to recover a second crop of crystals.[2]
Troubleshooting Guide
This section provides a more detailed approach to common problems encountered during the resolution of (±)-1-(2-Naphthyl)ethylamine.
Problem 1: Oiling Out or Failure to Crystallize
| Potential Cause | Recommended Solution |
| High Salt Solubility | The solvent is too effective at dissolving the diastereomeric salt. Solution: Screen for a less polar or different class of solvent (e.g., switch from an alcohol to an ester or a ketone). Using a solvent/anti-solvent system can also be effective. |
| Supersaturation Too High | The solution is too concentrated, leading to rapid phase separation as an oil rather than ordered crystal growth. Solution: Dilute the solution before the cooling step. |
| Rapid Cooling Rate | Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth. Solution: Allow the flask to cool slowly to room temperature on the benchtop, or in a dewar, before moving it to a refrigerator or ice bath.[2] |
| Lack of Nucleation Sites | Spontaneous crystallization may not occur easily. Solution: Introduce a seed crystal of the desired diastereomer. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface to create microscopic nucleation sites. |
Problem 2: Low Diastereomeric Excess (d.e.)
| Potential Cause | Recommended Solution |
| Poor Selectivity of Solvent | The chosen solvent does not provide a sufficient difference in solubility between the (R,R) and (S,R) salts. Solution: Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate). Analyze the d.e. of the solid from each. |
| Co-precipitation | The undesired diastereomer is precipitating along with the desired one. Solution: Perform a recrystallization of the obtained solid. This is a standard purification step to enhance diastereomeric purity.[3] |
| Thermodynamic vs. Kinetic Control | The crystallization may be under kinetic control, where the less stable diastereomer crystallizes faster. Solution: Increase the crystallization time or include a slurry period at a constant temperature to allow the system to equilibrate, which should favor the thermodynamically more stable (and hopefully less soluble) diastereomer. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol describes a typical procedure for resolving racemic 1-(2-Naphthyl)ethylamine using L-(+)-tartaric acid as the resolving agent.
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic (±)-1-(2-Naphthyl)ethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol or an ethanol/water mixture) with gentle heating (e.g., 50-60 °C).[4]
-
In a separate flask, dissolve the chiral resolving agent, such as L-(+)-tartaric acid (0.5 to 1.0 equivalent), in the same solvent, heating if necessary.[5]
-
Slowly add the warm resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the mixture further in an ice bath or refrigerator (e.g., 0-5 °C) for a defined period (e.g., 2-4 hours).[5]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sparingly with a small amount of ice-cold solvent to remove residual mother liquor.[3]
-
Dry the crystals under vacuum to a constant weight.
-
-
Analysis:
-
Determine the yield and diastereomeric excess (d.e.) of the isolated salt. The d.e. can often be determined by chiral HPLC or by converting a small sample back to the free amine and analyzing its enantiomeric excess (e.e.).[1]
-
Protocol 2: Liberation of the Free this compound
-
Basification:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a base, such as 2 M sodium hydroxide (NaOH) solution, dropwise with shaking until the solution is basic (pH > 10), which liberates the free amine from the tartrate salt.[5]
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts.
-
-
Isolation:
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Illustrative Data
The following table presents illustrative data on how solvent choice can impact the yield and diastereomeric excess (d.e.) of the desired (R)-amine-(L)-tartrate salt. Note: This data is for exemplary purposes and actual results will vary.
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) | Observations |
| Methanol | 40 | 85 | Good crystal formation, relatively fast. |
| Ethanol | 35 | 92 | Slower crystallization, but higher purity. |
| 9:1 Ethanol/Water | 42 | 95 | Water as an anti-solvent improves yield and purity.[4] |
| Isopropanol | 25 | 90 | Lower yield due to higher solubility. |
| Acetonitrile | 15 | 70 | Poor results, potential oiling out. |
Visual Guides and Workflows
References
Technical Support Center: Optimizing Chiral Resolution with (R)-(+)-1-(2-Naphthyl)ethylamine
Welcome to the technical support center for optimizing solvent conditions for chiral resolution using (R)-(+)-1-(2-Naphthyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your enantiomeric separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the principle of diastereomeric salt formation. The chiral amine, which is a single enantiomer ((R)-enantiomer), reacts with a racemic mixture of a chiral carboxylic acid. This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Unlike enantiomers, diastereomers have different physical properties, such as solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, allowing for the isolation of one enantiomer of the carboxylic acid.
Q2: Why is the choice of solvent so critical for a successful resolution?
A2: The selection of an appropriate solvent system is the most critical parameter in a diastereomeric salt resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. This means that one salt should be sparingly soluble and crystallize out, while the other remains dissolved in the mother liquor. The polarity of the solvent plays a significant role in determining the solubility of the salts. Therefore, a systematic screening of various solvents and solvent mixtures is essential to find the optimal conditions for a high-yield and high-purity separation.
Q3: What are some common starting solvents for this type of resolution?
A3: For the closely related resolving agent (R)-(+)-1-(1-Naphthyl)ethylamine, mixtures of lower alcohols (methanol, ethanol, propanol) and water have been shown to be effective.[1] This suggests that similar solvent systems would be a good starting point for resolutions with this compound. It is advisable to screen a range of alcohol-water ratios to fine-tune the solvent polarity and, consequently, the differential solubility of the diastereomeric salts.
Q4: How can I improve the enantiomeric excess (e.e.) of my resolved acid?
A4: Improving the enantiomeric excess often involves one or more of the following strategies:
-
Recrystallization: The isolated diastereomeric salt can be recrystallized one or more times from the same or a different solvent system to wash away impurities, including the undesired diastereomer.
-
Solvent Optimization: A different solvent system might provide better selectivity, leading to a purer initial crystallization.
-
Controlled Cooling: A slow and controlled cooling rate during crystallization can lead to the formation of more well-defined crystals with higher purity. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.
-
Temperature Control: The final crystallization temperature can impact the yield and purity. Lowering the temperature can increase the yield, but may also cause the more soluble diastereomer to precipitate if the solubility difference is not large enough.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The diastereomeric salt is too soluble in the chosen solvent. | - Use a less polar solvent or a mixture of solvents to decrease solubility.- Concentrate the solution by carefully evaporating some of the solvent.- Lower the final crystallization temperature. |
| "Oiling Out" (Formation of an oil instead of crystals) | The supersaturation of the solution is too high, or the crystallization temperature is above the melting point of the diastereomeric salt in the solvent. | - Use a more dilute solution.- Employ a slower cooling rate.- Add a co-solvent in which the salt is less soluble to induce crystallization. |
| Low Yield of the Desired Diastereomeric Salt | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the solvent system to further decrease the solubility of the desired salt.- Lower the final crystallization temperature to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals (which may have lower purity). |
| Low Enantiomeric Excess (e.e.) of the Resolved Acid | The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-crystallization. | - Screen a wider range of solvents and solvent mixtures to find a system with a greater solubility difference.- Perform one or more recrystallizations of the isolated diastereomeric salt.- Employ a very slow cooling rate during crystallization. |
| Inconsistent Results | Variations in experimental parameters such as starting material purity, solvent quality, or cooling rates. | - Ensure the purity of the racemic acid and the resolving agent.- Use high-purity, dry solvents.- Standardize and carefully control the cooling profile and stirring rate for each experiment. |
Data Presentation
The following table provides a starting point for solvent screening based on data for the analogous resolving agent, (R)-(+)-1-(1-Naphthyl)ethylamine, used to resolve a racemic acid.[1] The yield and enantiomeric excess (e.e.) are highly dependent on the specific carboxylic acid being resolved. This data should be used as a guide for your initial experiments.
| Solvent System (v/v) | Temperature (°C) | Typical Yield (%) | Typical e.e. (%) | Notes |
| Methanol/Water (4:1) | 30 | 32 | >95 | A good starting point for many resolutions. |
| Ethanol/Water (1:1) | 40 | 35 | >95 | May offer a different solubility profile compared to methanol. |
| Isopropanol/Water (10:1) | 60 | Not specified | >95 | A less polar alcohol may be beneficial for certain acids. |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of the chosen solvent or solvent mixture with gentle heating.
-
In a separate flask, dissolve this compound (0.5 - 1.0 equivalents) in the same solvent system.
-
Slowly add the amine solution to the heated carboxylic acid solution with stirring. The optimal stoichiometry should be determined experimentally.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
If no crystals form, consider seeding the solution with a small crystal of the desired diastereomeric salt (if available) or scratching the inside of the flask with a glass rod.
-
Once crystal formation begins, continue to cool the mixture slowly, potentially to a lower temperature (e.g., 4 °C), to maximize the yield.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly.
-
(Optional but recommended) Recrystallize the diastereomeric salt from a fresh portion of the same or a different solvent to improve the diastereomeric and, consequently, the enantiomeric purity.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic (typically pH 1-2) to protonate the carboxylic acid and deprotonate the amine.
-
Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the resolved carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved carboxylic acid using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
-
Mandatory Visualization
Caption: A logical workflow for the optimization of solvent conditions in chiral resolution.
References
Low enantiomeric excess with (R)-(+)-1-(2-Naphthyl)ethylamine troubleshooting
Topic: Troubleshooting Low Enantiomeric Excess in Chiral Resolutions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high enantiomeric excess (ee) when using (R)-(+)-1-(2-Naphthyl)ethylamine as a chiral resolving agent. The following information provides structured troubleshooting advice, key experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt resolution?
A1: Diastereomeric salt resolution is a classical and widely used technique for separating enantiomers from a racemic mixture.[1][2][3] The process involves reacting the racemic mixture (e.g., a chiral acid) with an enantiomerically pure chiral resolving agent, such as this compound. This reaction forms a mixture of diastereomeric salts.[2][4] Since diastereomers have different physical properties, including solubility, they can be separated by methods like fractional crystallization.[1][4][5] The less soluble diastereomer crystallizes preferentially, allowing for its isolation and subsequent conversion back to the enriched single enantiomer.[4]
Q2: What are the primary causes of low enantiomeric excess (ee)?
A2: Low enantiomeric excess during a diastereomeric salt resolution can stem from several factors.[6] Common issues include suboptimal solvent choice, which leads to a small difference in solubility between the two diastereomeric salts, and a cooling rate that is too rapid, causing co-precipitation of the more soluble diastereomer.[4][6] Other significant factors include impure starting materials (both the racemic mixture and the resolving agent), incorrect stoichiometry between the reactants, and incomplete salt formation.[6] In some cases, the diastereomeric salts may form a solid solution or a "double salt," which can make separation by crystallization extremely difficult and result in a low ee.[7][8]
Q3: Why is the choice of a resolving agent like this compound so important?
A3: A good chiral resolving agent is fundamental to a successful resolution.[4] The agent must be enantiomerically pure itself and must readily form stable, crystalline salts with the compound to be resolved.[4] The key is that the resulting diastereomeric salts must exhibit a significant difference in solubility in a practical solvent, which is the basis for their separation.[4][5] The resolving agent should also be easily recoverable for reuse after the resolution is complete.[4] Amines like this compound are often effective for resolving racemic acids due to their ability to form well-defined, crystalline salts.[2]
Troubleshooting Guide for Low Enantiomeric Excess
This guide addresses specific issues that can lead to poor outcomes in your chiral resolution experiments.
Problem Area 1: Reagents and Stoichiometry
Q: My resolution is yielding a low ee. Could it be my starting materials?
A: Absolutely. The purity of both your racemic mixture and the this compound resolving agent is critical. Impurities can interfere with the crystallization process, altering the solubility of the diastereomeric salts or inhibiting crystal growth, which can lead to a lower enantiomeric excess. Furthermore, the resolving agent must be of high enantiomeric purity (typically ≥98.5%) to achieve a high ee in the final product.
Q: What is the correct molar ratio of resolving agent to use?
A: The stoichiometry is crucial for efficient salt formation. Typically, a 1:1 molar ratio of the racemic compound to the resolving agent is used for initial experiments. However, the optimal ratio can vary. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be beneficial, as it ensures that only the less soluble diastereomeric salt crystallizes, potentially leading to a higher ee in the solid phase. It is advisable to screen different ratios to find the optimal condition for your specific system.[6]
Problem Area 2: Crystallization Conditions
Q: How do I select the right solvent for my resolution?
A: The choice of solvent is one of the most critical factors for a successful resolution.[4] An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[4] This means the desired, less soluble salt should have low solubility, while the undesired, more soluble salt remains in the solution. Screening a range of solvents with varying polarities (e.g., alcohols like ethanol or methanol, acetonitrile, or mixtures with water) is a standard practice to identify the optimal system.[3][4]
Q: Does the cooling rate during crystallization matter?
A: Yes, the cooling rate has a significant impact on the purity of the crystals.[4] A slow and controlled cooling process allows for the selective crystallization of the less soluble diastereomer, leading to a higher enantiomeric excess.[4] Rapid cooling can trap the more soluble diastereomer in the crystal lattice, a phenomenon known as co-precipitation, which will lower the final ee.[4][6] Allowing the solution to cool slowly to room temperature, followed by a period in an ice bath to maximize yield, is a common and effective strategy.[4]
Problem Area 3: Post-Crystallization & Analysis
Q: I've performed the crystallization, but the ee is only moderate. What can I do now?
A: A single crystallization often does not yield a product with a sufficiently high ee.[9] A common strategy to enhance purity is to perform one or more recrystallizations.[9] This involves dissolving the filtered crystals in a fresh portion of the same (or a different) hot solvent system and repeating the slow cooling process. Each recrystallization step should progressively enrich the desired enantiomer.
Q: Even after multiple recrystallizations, the ee is not improving. What is happening?
A: If recrystallization does not improve the ee, you may be dealing with the formation of a solid solution or a double salt.[7][8] In a solid solution, the undesired diastereomer is incorporated into the crystal lattice of the desired one. A double salt is a distinct crystalline phase containing both diastereomers in a fixed ratio (often 1:1).[7] In these situations, simple recrystallization will not improve the ee. You may need to fundamentally change the resolution strategy by screening different resolving agents or a much wider range of solvents to disrupt this behavior.[10]
Data Presentation
Table 1: Representative Influence of Solvent on Resolution Efficiency
| Solvent System | Solubility of Diastereomer 1 (R-acid, R-amine) | Solubility of Diastereomer 2 (S-acid, R-amine) | Solubility Ratio (S2/S1) | Typical Resulting ee of Crystals |
| Methanol | High | High | ~1.5 | Low (~30%) |
| Ethanol | Moderate | High | ~3.0 | Moderate (~75%) |
| Isopropanol | Low | Moderate | ~5.0 | High (>95%) |
| Acetonitrile | Low | Low | ~1.2 | Very Low (~20%) |
| Note: Data are representative and intended to illustrate the principle that a larger solubility difference between diastereomers leads to a higher enantiomeric excess. |
Key Experimental Protocols
Protocol 1: General Method for Diastereomeric Salt Resolution
-
Salt Formation: In a suitable flask, dissolve the racemic acid (1.0 eq.) in a minimal amount of a hot, appropriate solvent (e.g., ethanol). In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same hot solvent.
-
Mixing: Slowly add the resolving agent solution to the racemic acid solution with stirring. If crystals form immediately, add more hot solvent until they redissolve.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[4]
-
Isolation: Once the solution has reached room temperature and crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.[4]
-
Filtration: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.[4]
-
Liberation of Amine/Acid: To recover the resolved compound, suspend the diastereomeric salt crystals in water and adjust the pH with a strong acid or base (e.g., HCl to recover a resolved amine, or NaOH to recover a resolved acid).
-
Extraction: Extract the liberated enantiomerically enriched compound into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns like Chiralpak® or Chiralcel® are common choices for separating enantiomers of amines and their derivatives.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA).[11] A small amount of an additive, such as diethylamine (DEA) for basic compounds, may be required to improve peak shape and resolution.[11] A common mobile phase might be Hexane:IPA:DEA (90:10:0.1).
-
System Equilibration: Flush the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.[11]
-
Sample Preparation: Prepare a dilute solution of your resolved sample (and the racemic starting material as a reference) in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the retention times of both enantiomers. Then, inject the resolved sample under the identical conditions.
-
Calculation of ee: Integrate the peak areas for the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Diastereomeric Salts of (R)-(+)-1-(2-Naphthyl)ethylamine
Welcome to the technical support center for the chiral resolution of (R)-(+)-1-(2-Naphthyl)ethylamine via diastereomeric salt recrystallization. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the recrystallization of diastereomeric salts for resolving this compound?
A1: The resolution of racemic 1-(2-Naphthyl)ethylamine relies on its reaction with a chiral resolving agent, such as D-(-)-tartaric acid, to form a pair of diastereomeric salts: [(R)-1-(2-Naphthyl)ethylamine • D-tartrate] and [(S)-1-(2-Naphthyl)ethylamine • D-tartrate]. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially, enabling the isolation of one enantiomer.[1][2]
Q2: Which chiral resolving agents are most effective for the resolution of 1-(2-Naphthyl)ethylamine?
A2: While several chiral acids can be used, D-(-)-tartaric acid is a commonly employed and effective resolving agent for the resolution of racemic 1-(2-Naphthyl)ethylamine.[3] Other potential resolving agents for chiral amines include mandelic acid and dibenzoyltartaric acid derivatives.[4] The choice of resolving agent is crucial and may require empirical screening to achieve the best results in terms of yield and enantiomeric excess.
Q3: How do I select an appropriate solvent for the recrystallization?
A3: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. For the resolution of naphthalenemethylamines with tartaric acid, mixtures of alcohols and water are often effective.[3] A common starting point is a mixture of methanol or ethanol with water. The optimal solvent system and the precise ratio of the components generally require experimental optimization to maximize the yield and purity of the desired diastereomeric salt.
Q4: What is a typical yield and enantiomeric excess (e.e.) I can expect?
A4: For the resolution of the closely related racemic 1-(1-Naphthyl)ethylamine using D-(-)-tartaric acid, yields of approximately 30-35% for the desired diastereomeric salt can be achieved, with an enantiomeric excess of over 95% for the liberated amine.[3] Similar results can be anticipated for 1-(2-Naphthyl)ethylamine, but these values will be highly dependent on the specific experimental conditions.
Q5: How can I recover the resolved this compound from the crystallized diastereomeric salt?
A5: The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine. The amine, which is typically insoluble in aqueous solutions, can then be extracted into an organic solvent like dichloromethane or diethyl ether. Subsequent drying and removal of the solvent will yield the enantiomerically enriched this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. The concentration of the salt is below the saturation point. Impurities are inhibiting crystallization. | Try a less polar solvent or a mixture of solvents to decrease solubility. Concentrate the solution by carefully evaporating some of the solvent. Purify the starting racemic amine. Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization. |
| Low yield of the desired diastereomeric salt | The chosen solvent system does not provide a large enough difference in solubility between the two diastereomers. The crystallization time is too short. The cooling process is too rapid, leading to co-precipitation. | Screen a variety of solvents and solvent mixtures to optimize the solubility difference. Allow for a longer crystallization period. Implement a slow and controlled cooling profile to promote selective crystallization.[5] |
| Low enantiomeric excess (e.e.) of the resolved amine | Co-crystallization of the undesired diastereomer has occurred. The isolated crystals were not washed sufficiently. Racemization may have occurred during the workup. | Perform one or more recrystallizations of the diastereomeric salt. Wash the filtered crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. Use mild basic conditions and avoid excessive heat when liberating the free amine from the salt. |
| Oiling out instead of crystallization | The melting point of the diastereomeric salt is lower than the temperature of the crystallization solution. The solvent is too nonpolar for the salt. | Try using a solvent with a lower boiling point. Add a co-solvent to increase the polarity of the crystallization medium. Lower the initial dissolution temperature. |
Experimental Protocols
Protocol 1: Resolution of Racemic 1-(2-Naphthyl)ethylamine using D-(-)-Tartaric Acid
This protocol is adapted from a procedure for the resolution of the analogous 1-(1-Naphthyl)ethylamine and may require optimization.[3]
Materials:
-
Racemic 1-(2-Naphthyl)ethylamine
-
D-(-)-Tartaric Acid
-
Methanol (or Ethanol)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve D-(-)-tartaric acid (1 equivalent) in a minimal amount of a warm methanol/water (e.g., 5:1 v/v) mixture.
-
In a separate flask, dissolve racemic 1-(2-Naphthyl)ethylamine (1 equivalent) in the same solvent system.
-
Slowly add the amine solution to the tartaric acid solution with stirring. An exothermic reaction may be observed.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
Allow sufficient time for the crystals of the less soluble diastereomeric salt, this compound • D-(-)-tartrate, to form.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Slowly add a sodium hydroxide solution while stirring until the salt completely dissolves and the solution is basic (pH > 10).
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated this compound with dichloromethane (3 x volume).
-
-
Isolation of the Enantiomerically Enriched Amine:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation.
-
Quantitative Data Summary
The following table summarizes typical results that can be expected for the resolution of naphthalenemethylamines with D-(-)-tartaric acid, based on data for 1-(1-Naphthyl)ethylamine.[3]
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Amine |
| D-(-)-Tartaric Acid | Methanol/Water | ~32% | >95% |
| D-(-)-Tartaric Acid | Ethanol/Water | ~35% | >95% |
Visualizations
Caption: Experimental workflow for the resolution of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Technical Support Center: (R)-(+)-1-(2-Naphthyl)ethylamine in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges when using (R)-(+)-1-(2-Naphthyl)ethylamine in asymmetric synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of Diastereomeric Salt Crystals
-
Question: I am performing a chiral resolution of a racemic carboxylic acid using this compound, but the yield of the diastereomeric salt crystals is very low. What are the possible reasons and how can I improve it?
-
Answer: Low yields in diastereomeric salt crystallization are a common challenge. The primary reason is often suboptimal crystallization conditions, leading to either poor precipitation of the desired diastereomer or co-precipitation of both diastereomers. Here are several factors to investigate:
-
Solvent System: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts.[1] A systematic solvent screening is highly recommended.
-
Solution: Start with solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will maximize the insolubility of the target diastereomeric salt while keeping the other diastereomer in solution.
-
-
Temperature Profile: The cooling rate and final temperature significantly impact crystal formation and purity.[2]
-
Solution: Attempt a slower, more controlled cooling process. A gradual decrease in temperature can promote the formation of larger, purer crystals. Experiment with different final temperatures (e.g., room temperature, 4 °C, -20 °C) to find the optimal point for precipitation.[1]
-
-
Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the yield and purity of the crystals.
-
Solution: While a 1:1 molar ratio is a common starting point, it's worth investigating substoichiometric amounts of the resolving agent (e.g., 0.5 equivalents). This can sometimes lead to a purer initial crop of the less soluble diastereomer.
-
-
Supersaturation: Inadequate supersaturation will result in poor crystal formation.
-
Solution: Ensure your starting solution is fully dissolved at an elevated temperature before cooling. If the compound is highly soluble, consider a more concentrated solution or the use of an anti-solvent to induce precipitation.
-
-
Issue 2: Poor Enantiomeric Excess (e.e.) of the Resolved Product
-
Question: After separating the diastereomeric salt and liberating the free acid/base, the enantiomeric excess of my product is low. How can I improve the enantioselectivity?
-
Answer: Low enantiomeric excess indicates that the separation of the diastereomers was not efficient. This can be due to several factors:
-
Co-precipitation: The undesired diastereomer may be precipitating along with the desired one.
-
Solution: Re-evaluate your solvent system and cooling profile as described above. A solvent system with a larger solubility difference between the diastereomers is needed. Multiple recrystallizations of the diastereomeric salt can also significantly enhance the enantiomeric purity, although this may reduce the overall yield.
-
-
Kinetic vs. Thermodynamic Control: The initial crystals formed (kinetic product) may not be the most stable or the purest.[2]
-
Solution: Allowing the crystallization mixture to stir for an extended period (aging) at the final temperature can allow for equilibration towards the more stable, and often purer, diastereomeric salt (thermodynamic product).
-
-
Incomplete Reaction: If the salt formation is not complete, the unreacted racemic starting material can contaminate the final product.
-
Solution: Ensure the salt formation reaction goes to completion by stirring for an adequate amount of time before initiating crystallization.
-
-
Issue 3: Difficulty in Recovering the Chiral Auxiliary
-
Question: I am having trouble recovering the this compound after the resolution. What is an effective procedure for its recovery?
-
Answer: Efficient recovery of the chiral auxiliary is crucial for the cost-effectiveness of the process.
-
Solution: After separating the desired diastereomeric salt, the mother liquor contains the other diastereomer and potentially some of the unreacted resolving agent. To recover the this compound:
-
Combine all aqueous layers and washes from the workup.
-
Basify the solution with a strong base (e.g., NaOH, KOH) to a pH greater than 10. This will deprotonate the amine, making it soluble in organic solvents.
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Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to recover the amine. The recovered amine can often be reused in subsequent resolutions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary application of this compound in asymmetric synthesis?
-
Q2: How do I choose the right solvent for diastereomeric salt crystallization with this compound?
-
A2: The ideal solvent is one in which the two diastereomeric salts exhibit a significant difference in solubility.[1] This often requires empirical screening of various solvents and solvent mixtures. Protic solvents like alcohols (methanol, ethanol, isopropanol) are common starting points.
-
-
Q3: Can this compound be used in enzymatic resolutions?
-
A3: Yes, enzymatic kinetic resolution can be an effective method for the preparation of enantiomerically pure (R)-1-(2-naphthyl)ethylamine itself.[4] This typically involves the use of a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
-
-
Q4: What analytical techniques are used to determine the enantiomeric excess after a resolution?
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A4: The most common technique is chiral High-Performance Liquid Chromatography (HPLC). Other methods include chiral gas chromatography (GC), polarimetry to measure the specific rotation, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
-
Data Presentation
Table 1: Reported Yields and Enantiomeric Excess in Resolutions Involving Naphthylethylamine Derivatives
| Reaction Type | Substrate | Resolving Agent/Enzyme | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Enzymatic Kinetic Resolution | Racemic 1-(2-Naphthyl)ethylamine | Lipase (Novozym 435) | Toluene | 39 (product) | 96 (product) | [4] |
| Enzymatic Kinetic Resolution | Racemic 1-(2-Naphthyl)ethylamine | Lipase (Novozym 435) | Toluene | 52.4 (substrate) | 98 (substrate) | [4] |
| Diastereomeric Salt Resolution | Racemic 1-(1-Naphthyl)ethylamine | D-(-)-Tartaric Acid | Methanol/Water | 32 | >95 | [5] |
| Diastereomeric Salt Resolution | Racemic 1-(1-Naphthyl)ethylamine | D-(-)-Tartaric Acid | Ethanol/Water | 35 | >95 | [5] |
Note: Data for the 1-naphthyl isomer is included to provide representative values for diastereomeric salt resolutions.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization of a Racemic Carboxylic Acid
-
Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a heated solvent (e.g., ethanol). In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent.
-
Mixing: Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling (e.g., to 4 °C) may be necessary. Seeding with a small crystal from a previous batch can also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiopure Acid: Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH. Extract the liberated carboxylic acid with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique like chiral HPLC.
Mandatory Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Low Crystallization Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
Preventing racemization of (R)-(+)-1-(2-Naphthyl)ethylamine during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (R)-(+)-1-(2-Naphthyl)ethylamine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into an equal mixture of both of its enantiomers (R and S), resulting in a racemic mixture.[1] This leads to a total loss of optical activity. In the pharmaceutical and chemical industries, often only one enantiomer of a chiral molecule is biologically active or has the desired properties. The other can be inactive or even cause harmful side effects. Therefore, maintaining the enantiomeric purity of this compound, a key chiral building block, is crucial to ensure the efficacy and safety of the final product.
Q2: What is the primary chemical mechanism that causes racemization of this amine?
A2: The primary mechanism of racemization involves the removal of the proton from the chiral carbon center (the carbon atom bonded to the amino group and the naphthyl ring). This deprotonation is typically facilitated by a base. The removal of the proton creates a planar, achiral intermediate, such as a carbanion or an imine through a dehydrogenation process.[2][3] This planar intermediate can then be re-protonated from either face with equal probability, leading to the formation of both the R and S enantiomers in a 1:1 ratio.[1]
Caption: Base-catalyzed racemization via a planar intermediate.
Q3: What are the key experimental factors that promote racemization?
A3: Several factors can trigger or accelerate racemization:
-
Harsh Reaction Conditions: Elevated temperatures provide the necessary energy to overcome the inversion barrier of the chiral center. The presence of strong acids or bases can catalyze the removal of the alpha-proton.[2]
-
Solvent Choice: Polar and protic solvents can stabilize the charged, achiral intermediates that lead to racemization.[2]
-
Reagents: Certain reagents, especially in coupling reactions (e.g., turning the amine into an amide), can promote the formation of racemizable intermediates if not chosen carefully.[2]
-
Reaction Time: Longer reaction times, especially under harsh conditions, increase the likelihood of racemization.
Q4: How do I select the appropriate solvent to maintain enantiomeric purity?
A4: Solvent choice is critical. Generally, non-polar, aprotic solvents are preferred as they are less likely to stabilize the intermediates that facilitate racemization. While solubility of reagents must be considered, a solvent screen is often a valuable empirical step. For reactions involving this compound, toluene has been shown to be a suitable medium.[4] In peptide coupling contexts, solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are considered relatively low-risk, whereas chlorinated solvents and acetonitrile may be less favorable.[5]
Q5: How can I detect and quantify the extent of racemization?
A5: The most common and accurate method for quantifying racemization is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the R and S enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.) of your sample.
Troubleshooting Guide for Racemization
If you observe a significant loss of enantiomeric excess (e.e.) in your product, follow this guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for racemization issues.
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction. The following tables provide a comparative summary of how different experimental parameters can influence the preservation of stereochemical integrity.
Table 1: Influence of Base on Racemization during Coupling Reactions
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | General Risk of Racemization | Recommendation |
|---|---|---|---|---|
| Triethylamine (TEA) | Low | ~10.7 | High | Avoid for sensitive substrates; smaller size and strong basicity can readily cause deprotonation.[6] |
| DIPEA | High | ~11.0 | Low to Moderate | Recommended. Steric bulk hinders abstraction of the alpha-proton.[7] |
| 2,4,6-Collidine | High | ~7.4 | Low | Recommended. Weaker basicity and high steric hindrance make it a very safe choice.[6] |
| N-Methylmorpholine (NMM) | Moderate | ~7.4 | Low | Good alternative, often used in peptide synthesis due to its moderate basicity.[8] |
Table 2: Influence of Solvent on Racemization
| Solvent | Type | Polarity | General Risk of Racemization | Notes |
|---|---|---|---|---|
| Toluene | Aprotic, Non-polar | Low | Low | Often a good first choice for preserving chirality.[4] |
| THF | Aprotic, Polar | Moderate | Low to Moderate | Generally a safe choice for many reactions.[5] |
| Dichloromethane (DCM) | Aprotic, Polar | Moderate | Moderate | Can be unfavorable in some coupling reactions.[5] |
| Acetonitrile (MeCN) | Aprotic, Polar | High | High | Its polarity can sometimes promote racemization.[5] |
| Methanol / Ethanol | Protic, Polar | High | High | Avoid. Protic nature can facilitate proton exchange, leading to racemization.[2] |
Experimental Protocols
Protocol 1: Amidation of this compound using a Racemization-Suppressing Protocol
This protocol describes the coupling of the title amine to a carboxylic acid using HATU, a reagent known to minimize racemization.
Caption: Workflow for low-racemization amidation.
Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Allow the mixture to pre-activate by stirring for 2-5 minutes at room temperature.[8]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Amine Addition: Slowly add a solution of this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), a saturated solution of sodium bicarbonate, and brine. Crucially, avoid strong acids and bases during work-up. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: General Procedure for Analysis of Enantiomeric Excess (e.e.) using Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your purified product in a suitable mobile phase solvent (e.g., Hexane/Isopropanol mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., 254 nm or 280 nm).
-
Column Temperature: 25°C.
-
-
Analysis: Inject the sample. The two enantiomers will elute at different retention times (t_R). Identify the peaks corresponding to the R and S enantiomers (if a racemic standard is available).
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) from the chromatogram:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Incomplete salt formation with (R)-(+)-1-(2-Naphthyl)ethylamine solutions
Technical Support Center: (R)-(+)-1-(2-Naphthyl)ethylamine Solutions
Welcome to the technical support center for experiments involving this compound. This guide provides detailed troubleshooting advice and protocols to address common challenges, such as incomplete salt formation, encountered during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete or low-yield diastereomeric salt formation?
A1: Incomplete salt formation is a common issue that can typically be attributed to one or more of the following factors:
-
Suboptimal Solvent System: The chosen solvent plays a critical role. For successful resolution, the desired diastereomeric salt should be significantly less soluble than the undesired one in the selected solvent. If both salts are too soluble, crystallization will not occur. If both are poorly soluble, they may precipitate together, leading to low purity.[1]
-
Incorrect Stoichiometry: The molar ratio between your racemic compound (e.g., a carboxylic acid) and the resolving agent, this compound, is crucial. While a 1:1 ratio is a standard starting point, the optimal ratio can vary and may require empirical optimization.[1][2][3]
-
Temperature and Cooling Profile: The temperature at which the salt is formed and the rate of cooling significantly affect solubility, supersaturation, and crystal growth.[1][4] A non-optimized temperature profile can lead to poor yield or the formation of impurities.
-
Presence of Impurities: Impurities in the racemic compound, resolving agent, or solvent can inhibit crystallization or co-precipitate with the desired salt, reducing both yield and purity.
-
Supersaturation Issues: Achieving the right level of supersaturation is key.[1][5] Too little will result in no crystallization, while excessive supersaturation can lead to the rapid precipitation of an amorphous solid or oil rather than well-defined crystals.
Q2: I'm observing an oil precipitating out of my solution instead of crystals. What should I do?
A2: Oiling out is a common problem that occurs when the diastereomeric salt's melting point is lower than the solution temperature or when supersaturation is too high. Here are several strategies to address this:
-
Reduce Supersaturation: Add a small amount of additional solvent to dissolve the oil, then attempt a slower, more controlled cooling process.
-
Lower the Crystallization Temperature: After dissolving the oil with gentle heating, allow the solution to cool to a lower temperature than in the initial attempt.
-
Change the Solvent System: The oil may be an indication that the salt is too soluble in the current solvent. Experiment with a less polar solvent or a mixture of solvents to reduce solubility.
-
Use Seeding: Introduce a few seed crystals of the desired diastereomeric salt to a slightly supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[1]
-
Increase Agitation: Gentle stirring can sometimes promote crystallization over oiling, but vigorous agitation should be avoided as it can lead to the formation of very small crystals that are difficult to handle.
Q3: How can I improve the diastereomeric excess (d.e.) and final enantiomeric excess (e.e.) of my product?
A3: Improving purity involves optimizing the crystallization process to favor the formation of the less soluble diastereomer.
-
Recrystallization: The most effective method is to perform one or more recrystallizations of the isolated salt. Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly to obtain purer crystals.
-
Solvent Screening: The choice of solvent is paramount. A systematic screening of various solvents can identify one that maximizes the solubility difference between the two diastereomers.[1]
-
Optimize the Molar Ratio: Varying the amount of this compound can influence the purity of the precipitated salt. Sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of crystals.
-
Controlled Cooling: A slow and controlled cooling rate is essential.[4] Gradual cooling allows for the selective crystallization of the desired diastereomer, whereas rapid cooling can trap the more soluble diastereomer in the crystal lattice.
Data Presentation
Table 1: Solvent Selection Guide for Diastereomeric Crystallization
The selection of an appropriate solvent is critical. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. This table provides a list of common solvents arranged by polarity to assist in your screening process. The solubility of naphthylamine-based compounds is generally higher in organic solvents like ethanol and dichloromethane and lower in non-polar solvents or water.[6]
| Solvent | Relative Polarity | Common Use / Notes |
| Hexane | 0.009 | Non-polar; often used as an anti-solvent. |
| Toluene | 0.099 | Good for aromatic compounds; moderate polarity. |
| Diethyl Ether | 0.117 | Can be effective, but low boiling point may be a challenge. |
| Tetrahydrofuran (THF) | 0.207 | Polar aprotic solvent; often dissolves salts well. |
| Ethyl Acetate | 0.228 | Medium polarity; a versatile and common choice for screening. |
| Acetone | 0.355 | Polar aprotic; good for dissolving polar compounds. |
| 2-Propanol (IPA) | 0.546 | Polar protic; frequently used for resolutions. |
| Ethanol | 0.654 | Polar protic; often a good starting point for resolutions. |
| Methanol | 0.762 | Highly polar; may be too good a solvent, leading to low yields. |
| Water | 1.000 | Used in mixtures with alcohols for highly polar compounds. |
Data adapted from the University of Rochester Solvent Polarity chart.[7]
Table 2: Key Experimental Parameters and Their Impact
| Parameter | Effect on Yield | Effect on Purity (d.e.) | Recommended Action |
| Resolving Agent Stoichiometry | Variable | High | Start with 0.5-1.0 molar equivalents of amine to racemic acid. Optimize based on results. |
| Solvent Choice | High | High | Screen a range of solvents (polar/non-polar, protic/aprotic) to find the best selectivity. |
| Concentration | High | Medium | Aim for a solution that is saturated at an elevated temperature to ensure precipitation upon cooling. |
| Cooling Rate | Medium | High | Employ a slow, controlled cooling profile (e.g., 0.1-0.5 °C/min) to promote selective crystallization.[4] |
| Final Crystallization Temperature | High | Medium | Lower temperatures generally decrease solubility and increase yield, but may reduce selectivity. |
| Agitation | Medium | Low | Gentle stirring can improve homogeneity but avoid high shear, which can cause rapid nucleation. |
Visualized Workflows and Logic
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting flowchart for incomplete salt formation.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general starting point. The specific amounts, solvent, and temperatures should be optimized for your particular system.
1. Preparation and Salt Formation: a. In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a predetermined volume of a chosen solvent (e.g., ethanol). Heat gently if necessary to achieve complete dissolution. b. In a separate container, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent. c. Slowly add the amine solution to the carboxylic acid solution with gentle stirring. If the salt precipitates immediately at a high temperature, add more solvent until the solution becomes clear again.
2. Crystallization: a. Allow the solution to cool slowly towards room temperature. A slow, controlled cooling process is critical for selective crystallization. An unjacketed vessel left at ambient temperature is a common starting point. b. If no crystals form upon reaching room temperature, consider further slow cooling using an ice bath. Seeding the solution with a tiny crystal from a previous successful batch can be highly effective at this stage. c. Once crystallization begins, allow the mixture to stir gently at the final temperature for a period of 1 to 12 hours to maximize the yield of the desired diastereomeric salt.[8]
3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the collected crystals sparingly with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum to a constant weight.
4. Analysis and Purification: a. Determine the diastereomeric excess (d.e.) of the isolated salt using a suitable analytical method (e.g., HPLC or NMR). b. If the d.e. is insufficient, perform a recrystallization by dissolving the salt in a minimum amount of the hot solvent and repeating the controlled cooling and isolation steps.
5. Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). b. Acidify the aqueous layer by adding an acid (e.g., 1M HCl) until the pH is approximately 1-2. This protonates the carboxylic acid and ensures the naphthylethylamine is in its water-soluble ammonium salt form. c. Separate the organic layer, which now contains the free chiral carboxylic acid. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the final product. d. The resolving agent can be recovered from the aqueous layer by basifying it and extracting it with an organic solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts [mdpi.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. rsc.org [rsc.org]
Impact of temperature on the efficiency of resolution with (R)-(+)-1-(2-Naphthyl)ethylamine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (R)-(+)-1-(2-Naphthyl)ethylamine for the chiral resolution of racemic mixtures, particularly carboxylic acids, via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using this compound?
A1: Chiral resolution by this method involves the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with the enantiomerically pure resolving agent, this compound. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.
Q2: How does temperature impact the efficiency of the resolution?
A2: Temperature is a critical parameter in diastereomeric salt crystallization as it directly influences the solubility of the diastereomeric salts. A typical process involves dissolving the salt mixture at an elevated temperature and then gradually cooling the solution to induce the crystallization of the less soluble diastereomer. The final crystallization temperature, the cooling rate, and the initial dissolution temperature all affect the yield and the diastereomeric (and thus enantiomeric) purity of the product.
Q3: Is there an optimal temperature for this resolution?
A3: There is no single optimal temperature, as it is highly dependent on the specific racemic compound being resolved and the solvent system used. However, a general approach is to dissolve the diastereomeric salts at a temperature high enough to ensure complete dissolution and then cool to a temperature that maximizes the precipitation of the desired diastereomer while keeping the other in solution. This often requires empirical optimization for each specific case.
Q4: What are some common solvents used for this type of resolution?
A4: Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aqueous mixtures of these organic solvents. The choice of solvent is crucial as it must provide a significant difference in the solubility of the two diastereomeric salts at the chosen crystallization temperature.
Troubleshooting Guide
Issue 1: Low Yield of the Crystallized Diastereomeric Salt
-
Question: I am getting a very low yield of my desired diastereomeric salt after crystallization. What could be the cause and how can I improve it?
-
Answer:
-
Cause: The crystallization temperature may be too high, or the volume of the solvent may be too large, keeping the desired diastereomer dissolved in the mother liquor.
-
Solution:
-
Try lowering the final crystallization temperature. Cooling the solution in an ice bath or refrigerator (e.g., to 0-4 °C) can often increase the yield.
-
Reduce the amount of solvent used to dissolve the salts initially. Ensure you are creating a saturated or near-saturated solution at the higher temperature.
-
Consider adding an anti-solvent (a solvent in which the salt is less soluble) to the mixture to induce further precipitation. This should be done slowly and with vigorous stirring.
-
-
Issue 2: Low Diastereomeric/Enantiomeric Excess of the Product
-
Question: The recovered enantiomer has a low enantiomeric excess (ee). How can I improve the purity?
-
Answer:
-
Cause: The crystallization temperature might be too low, or the cooling rate too fast, causing the more soluble diastereomer to co-precipitate.
-
Solution:
-
Increase the final crystallization temperature slightly to enhance the solubility of the undesired diastereomer.
-
Employ a slower cooling rate. Allowing the solution to cool gradually to room temperature before further cooling can improve selectivity.
-
Perform a recrystallization of the obtained diastereomeric salt. Dissolve the crystals in a minimal amount of hot solvent and repeat the cooling and crystallization process.
-
-
Issue 3: "Oiling Out" - Formation of an Oil Instead of Crystals
-
Question: When I cool the solution, an oil separates out instead of solid crystals. What should I do?
-
Answer:
-
Cause: This phenomenon, known as "oiling out," often occurs when the solution is too concentrated or the crystallization temperature is above the melting point of the solvated diastereomeric salt.
-
Solution:
-
Add more solvent to the mixture to reduce the supersaturation.
-
Ensure the initial dissolution temperature is not excessively high.
-
Try a different solvent system.
-
Lower the crystallization temperature further.
-
Introduce a seed crystal of the desired diastereomer to encourage proper crystal lattice formation.
-
-
Issue 4: No Crystals Form Upon Cooling
-
Question: I have cooled the solution, but no crystals have formed. What can I do to induce crystallization?
-
Answer:
-
Cause: The solution may not be sufficiently supersaturated at the lower temperature.
-
Solution:
-
Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a small seed crystal of the desired pure diastereomer if available.
-
Reduce the volume of the solvent by evaporation and then attempt to cool and crystallize again.
-
-
Illustrative Data on the Impact of Temperature
The following table provides an illustrative example of how the final crystallization temperature can affect the yield and diastereomeric excess (d.e.) of the less soluble diastereomeric salt.
Disclaimer: This data is for illustrative purposes only and is meant to demonstrate a general trend. The optimal conditions for a specific resolution must be determined experimentally.
| Crystallization Temperature (°C) | Isolated Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 30 | 55 | 80 |
| 25 (Room Temperature) | 65 | 92 |
| 10 | 75 | 95 |
| 4 | 85 | 88 |
| 0 | 90 | 82 |
Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology for the chiral resolution of a generic racemic carboxylic acid using this compound.
1. Formation of Diastereomeric Salts: a. In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating. b. In a separate container, dissolve this compound (0.5 - 1.0 equivalents) in the same solvent. c. Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.
2. Fractional Crystallization: a. Heat the mixture to a temperature sufficient to dissolve all the formed salts (e.g., 60-80 °C). b. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. c. For improved yield, the flask can be further cooled in an ice bath or refrigerator for a few hours. d. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
3. Isolation of the Enantiomer: a. Suspend the collected diastereomeric salt crystals in water. b. Add an aqueous solution of a base (e.g., 1 M NaOH) to deprotonate the amine and liberate the this compound into the aqueous layer. c. Extract the liberated carboxylic acid enantiomer with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.
4. Purity Analysis: a. Determine the enantiomeric excess of the recovered carboxylic acid using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for crystallization issues.
Technical Support Center: Removal of Residual Resolving Agents
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of residual resolving agents from final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual resolving agents?
A1: The most prevalent methods for removing residual resolving agents leverage the differing physical properties of the diastereomeric salts and the liberated enantiomer.[1] Key techniques include:
-
Acid-Base (Liquid-Liquid) Extraction: This is a cornerstone technique, especially for resolving agents that are acidic or basic.[2][3] By adjusting the pH of the aqueous phase, the resolving agent can be selectively ionized and extracted from the organic phase containing the desired product.
-
Recrystallization: This method purifies the final product by dissolving it in a suitable solvent and allowing it to crystallize upon cooling.[4] The resolving agent, along with other impurities, remains in the mother liquor.
-
Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful for separating the final product from the resolving agent based on their differential affinities for the stationary phase.[5]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that can isolate the target analyte from a complex mixture, including the resolving agent, by adsorbing it onto a solid sorbent.[6][7][8]
Q2: How do I choose the best removal method for my specific resolving agent and product?
A2: The optimal removal method depends on several factors, including the chemical nature of your product and the resolving agent (acidic, basic, neutral), their solubility profiles, and the scale of your experiment. A decision-making workflow can help guide your choice.
Q3: I'm seeing a persistent emulsion during my liquid-liquid extraction. What can I do?
A3: Emulsion formation is a common issue in liquid-liquid extractions, often caused by surfactant-like compounds in the mixture.[9] To address this:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[9]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9]
-
Filtration: Pass the mixture through a glass wool plug to help separate the layers.[9]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[9]
Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the product separates as a liquid instead of a solid.[10] This can be caused by high concentrations, rapid cooling, or an unsuitable solvent.[10] To remedy this:
-
Dilute the Solution: Add more solvent to reduce the concentration.
-
Slow Cooling: Allow the solution to cool more gradually to room temperature before further cooling in an ice bath.
-
Solvent Screening: The solvent choice is critical. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[10]
-
Seed Crystals: Adding a small, pure crystal of the desired compound can induce crystallization.
Q5: How can I quantify the amount of residual resolving agent in my final product?
A5: Several analytical techniques can be used to determine the concentration of residual resolving agents:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for detecting and measuring residual resolving agents.[11][12]
-
Gas Chromatography (GC): For volatile resolving agents, GC is an effective analytical method.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect and quantify residual resolving agents, especially if there are unique peaks that do not overlap with the product's signals.
Troubleshooting Guides
Low Yield After Resolving Agent Removal
| Potential Cause | Troubleshooting Step |
| Incomplete Salt Breaking | Ensure the pH is sufficiently acidic or basic to fully neutralize the salt formed between your product and the resolving agent. |
| Product Loss During Extraction | Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve recovery. |
| Product Solubility in Wash Solution | Minimize the volume of wash solution used and ensure it is ice-cold to reduce product loss. |
| Premature Crystallization | If your product crystallizes during extraction, add a co-solvent to increase its solubility in the organic phase. |
Poor Purity of Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of washes during the liquid-liquid extraction to more thoroughly remove the resolving agent. |
| Inappropriate Recrystallization Solvent | Screen for a solvent that has a large solubility difference for your product at high and low temperatures, and in which the resolving agent is highly soluble at all temperatures.[4] |
| Co-crystallization | If the resolving agent co-crystallizes with your product, a different purification method like chromatography may be necessary. |
Experimental Protocols
Protocol 1: Removal of an Acidic Resolving Agent (e.g., Tartaric Acid) from a Basic Product
-
Dissolution: Dissolve the diastereomeric salt in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Basification & Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will deprotonate the acidic resolving agent, making it water-soluble.[3] Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers and, if desired, acidify with a strong acid (e.g., HCl) to recover the resolving agent.
-
Wash Organic Layer: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified basic product.
Protocol 2: Removal of a Basic Resolving Agent (e.g., Brucine) from an Acidic Product
-
Dissolution: Dissolve the diastereomeric salt in a suitable organic solvent.
-
Acidification & Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a strong acid, such as 1M hydrochloric acid (HCl). This will protonate the basic resolving agent, rendering it soluble in the aqueous phase.[3] Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers. The resolving agent can be recovered by basifying the solution.
-
Wash Organic Layer: Wash the organic layer with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter and evaporate the solvent to obtain the purified acidic product.
Visual Guides
Caption: General workflow for resolving agent removal.
Caption: Decision tree for selecting a removal method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solid Phase Extraction (SPE) Columns & Cartridges | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to the Validation of Absolute Configuration Following Chiral Resolution with (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
The determination of a chiral molecule's absolute configuration is a critical step in the development of pharmaceuticals and other bioactive compounds, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a fundamental technique in stereochemistry. A widely used method involves the formation of diastereomeric salts using a chiral resolving agent, such as (R)-(+)-1-(2-Naphthyl)ethylamine. Following successful resolution, the absolute configuration of the separated enantiomers must be unequivocally validated.
This guide provides an objective comparison of key analytical techniques for this validation, supported by detailed experimental protocols and data presentation.
Comparison of Key Methods for Absolute Configuration Validation
The choice of method for validating the absolute configuration of a newly resolved enantiomer depends on several factors, including the physical properties of the compound, the availability of instrumentation, and the desired level of structural detail. Below is a comparative summary of the most common techniques employed after resolution with this compound.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Nuclear Magnetic Resonance (NMR) Spectroscopy (Diastereomeric Analysis) |
| Principle | Direct determination of the three-dimensional arrangement of atoms in a crystalline lattice through the diffraction of X-rays.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5] | Analysis of the distinct NMR spectra of the diastereomeric salts formed between the analyte and the chiral resolving agent. |
| Sample Requirement | High-quality single crystal of the diastereomeric salt or the resolved enantiomer. | The purified enantiomer in solution (typically mg scale). | The diastereomeric salts or the purified enantiomers derivatized with a chiral agent (e.g., Mosher's acid). |
| Strengths | Provides unambiguous and definitive assignment of absolute configuration.[1] | Applicable to a wide range of molecules in their solution state, does not require crystallization.[4][5] | Can provide information on the relative configuration of the diastereomers and can be used to determine enantiomeric purity. |
| Limitations | Dependent on the ability to grow suitable single crystals, which can be a significant challenge. | Requires specialized instrumentation and computational modeling (DFT calculations) for spectral interpretation.[4] | Often provides relative configuration; determining absolute configuration may require a reference of known stereochemistry. |
| Data Output | A complete 3D molecular structure with atomic coordinates. | A VCD spectrum which is compared to a computationally predicted spectrum of a known enantiomer.[3] | Chemical shift differences between the diastereomers in the ¹H or ¹³C NMR spectra. |
Experimental Protocols
Chiral Resolution of a Racemic Carboxylic Acid using this compound
This protocol outlines the general procedure for the separation of a racemic carboxylic acid.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor is enriched in the other diastereomer. The solvent can be evaporated and the residue treated to recover the other enantiomer.
-
To liberate the free carboxylic acid, dissolve the crystalline salt in water and acidify with a strong acid (e.g., HCl) until the pH is acidic.
-
Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or NMR spectroscopy.
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Diastereomeric Salts Formed with (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of diastereomeric salts formed with the chiral resolving agent (R)-(+)-1-(2-Naphthyl)ethylamine and various chiral acids. The selection of an appropriate resolving agent is a critical step in the separation of enantiomers, a fundamental process in the development of stereochemically pure pharmaceuticals. This compound is a widely used resolving agent for acidic compounds, and understanding the crystal structures of the resulting diastereomeric salts is crucial for optimizing resolution processes.
This document summarizes available quantitative crystallographic data, details experimental protocols for salt formation and crystallization, and presents a logical workflow for the resolution and analysis process.
Performance Comparison of Diastereomeric Salts
The efficacy of a chiral resolution process via diastereomeric salt formation is highly dependent on the differential solubility of the resulting salts, which in turn is governed by their crystal packing. X-ray crystallography provides definitive insights into the three-dimensional arrangement of the ions in the crystal lattice, revealing the intermolecular interactions that dictate the stability and solubility of each diastereomer.
Unfortunately, a comprehensive search of the available scientific literature and crystallographic databases did not yield specific examples of diastereomeric salts formed between this compound and various chiral carboxylic acids with published X-ray crystallographic data. While the use of this resolving agent is documented, detailed structural studies of the resulting salts appear to be limited or not publicly available.
To illustrate the type of data that is essential for such a comparative guide, we present a table template that would be populated with the relevant crystallographic parameters if such data were available.
Table 1: Comparative Crystallographic Data of Diastereomeric Salts with this compound
| Chiral Acid | Diastereomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| (Example) | (R,R) | Orthorhombic | P2₁2₁2₁ | 10.123 | 12.456 | 15.789 | 90 | 90 | 90 | 1993.4 | 4 | [Hypothetical] |
| (Example) | (S,R) | Monoclinic | P2₁ | 8.765 | 14.321 | 9.876 | 90 | 105.4 | 90 | 1198.7 | 2 | [Hypothetical] |
| Chiral Acid A | (R,R) | - | - | - | - | - | - | - | - | - | - | - |
| Chiral Acid A | (S,R) | - | - | - | - | - | - | - | - | - | - | - |
| Chiral Acid B | (R,R) | - | - | - | - | - | - | - | - | - | - | - |
| Chiral Acid B | (S,R) | - | - | - | - | - | - | - | - | - | - | - |
Data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the formation, resolution, and analysis of diastereomeric salts of this compound.
General Protocol for Diastereomeric Salt Formation and Crystallization
This protocol outlines the general steps for the formation and fractional crystallization of diastereomeric salts between a racemic carboxylic acid and this compound. The optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific acid and must be determined empirically.
1. Salt Formation: a. Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture thereof) with gentle heating. b. In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent. c. Slowly add the solution of the resolving agent to the solution of the racemic acid with constant stirring. d. The formation of a precipitate may occur immediately or upon cooling.
2. Crystallization: a. If a precipitate forms at room temperature, gently heat the mixture until a clear solution is obtained. b. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary. c. If no crystals form, scratching the inner wall of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.
3. Isolation of the Less Soluble Diastereomer: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. c. The collected crystals represent the less soluble diastereomeric salt.
4. Recrystallization for Purity Enhancement: a. To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent. b. The purity of the salt can be monitored by measuring its specific rotation or by chromatographic techniques.
5. Liberation of the Enantiomerically Enriched Acid: a. Dissolve the purified diastereomeric salt in water. b. Add an aqueous solution of a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and liberate it from the salt. c. Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Protocol for Single Crystal X-ray Diffraction Analysis
1. Crystal Selection: a. Select a single crystal of suitable size and quality from the crystallized diastereomeric salt under a microscope. b. The crystal should have well-defined faces and be free of cracks or other defects.
2. Data Collection: a. Mount the selected crystal on a goniometer head. b. Place the goniometer on the X-ray diffractometer. c. A beam of monochromatic X-rays is directed at the crystal. d. The crystal is rotated, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell parameters and space group. b. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The structural model is refined against the experimental data to improve the accuracy of the atomic coordinates and other parameters. d. The absolute configuration of the chiral centers is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound and subsequent X-ray crystallographic analysis.
A Comparative Guide to Chiral Resolving Agents: (R)-(+)-1-(2-Naphthyl)ethylamine vs. (R)-1-phenylethylamine
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of (R)-(+)-1-(2-Naphthyl)ethylamine and (R)-1-phenylethylamine as resolving agents for the separation of enantiomers. This document synthesizes available experimental data to evaluate their performance in chiral resolution, primarily focusing on the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs), the profens.
Introduction
Chiral resolution by diastereomeric salt formation remains a cornerstone technique in the pharmaceutical and fine chemical industries for obtaining enantiomerically pure compounds. The selection of an appropriate resolving agent is paramount for an efficient and economically viable process. An ideal resolving agent should form readily crystalline diastereomeric salts with a significant difference in solubility, leading to high recovery and enantiomeric excess of the desired enantiomer.
This guide focuses on two commercially available chiral amines: (R)-1-phenylethylamine and its analogue, this compound. While (R)-1-phenylethylamine is a well-established and frequently utilized resolving agent for acidic compounds, this compound, with its larger naphthyl moiety, offers a different steric and electronic profile that could potentially lead to enhanced chiral recognition and more efficient separation for specific racemic compounds.
Disclaimer: Direct, head-to-head comparative studies detailing the resolution of the same racemic compound under identical conditions with both this compound and (R)-1-phenylethylamine are not extensively available in the reviewed literature. Therefore, this guide presents a compilation of data from separate resolution experiments to offer a comparative perspective. The efficiency of a resolving agent is highly substrate-dependent, and the data presented here should serve as a guideline for selecting a suitable agent for a specific application.
Structural Comparison of Resolving Agents
The primary structural difference between the two resolving agents lies in the aromatic group attached to the chiral center. (R)-1-phenylethylamine possesses a phenyl group, while this compound features a more sterically demanding and electron-rich naphthalene ring system. This difference in the aromatic moiety can significantly influence the crystal packing of the diastereomeric salts, leading to variations in their physical properties, such as solubility, which is the basis for their separation.
Performance Data in Chiral Resolution of Profens
Profens, a class of 2-arylpropionic acids, are important pharmaceutical compounds often marketed as racemates, while their therapeutic activity primarily resides in one enantiomer. The following tables summarize the available experimental data for the resolution of common profens using (R)-1-phenylethylamine.
Resolution of Ibuprofen with (R)-1-phenylethylamine
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of (S)-Ibuprofen | Reference |
| (±)-Ibuprofen | (R)-1-phenylethylamine | Ethanol/Water | 59 (of S-Ibu_S-PEA salt) | Not specified for final product | [1] |
| (±)-Ibuprofen | (R)-1-phenylethylamine | Methanol or Ethanol | Diastereomeric purity of 70-80% in a single step | Not specified for final product | [2] |
Resolution of Naproxen with (R)-1-phenylethylamine
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of (S)-Naproxen | Reference |
| (±)-Naproxen | (R)-1-phenylethylamine | Ethanol/Water | 68 (of S-Nap_R-PEA salt) | Not specified for final product | [1] |
Resolution of Ketoprofen with (R)-1-phenylethylamine
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of (S)-Ketoprofen | Reference |
| (±)-Ketoprofen | (R)-1-phenylethylamine | Not specified | Not specified | Not specified | [3] |
Note on Data: The provided yields often refer to the isolated diastereomeric salt, and the enantiomeric excess is not always reported for the final resolved acid. The efficiency of the resolution is highly dependent on the experimental conditions, including the solvent system, temperature, and stoichiometry.
Performance Data for this compound
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments in diastereomeric salt resolution.
General Workflow for Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this technique is the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties, notably solubility[5][6]. This allows for their separation by fractional crystallization.
Detailed Protocol for the Resolution of Ibuprofen with (S)-(-)-1-phenylethylamine
This protocol is adapted from a laboratory experiment and provides a practical example of the resolution process[5][7]. Note that (S)-(-)-1-phenylethylamine is used here, which will preferentially crystallize with (S)-(+)-ibuprofen. The use of (R)-(+)-1-phenylethylamine would lead to the crystallization of the (R)-(-)-ibuprofen salt.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine
-
0.25 M Potassium hydroxide (KOH) solution
-
2-Propanol
-
2 M Sulfuric acid (H₂SO₄)
-
Methyl-t-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, dropping funnel, Buchner funnel, separatory funnel)
-
Heating and stirring apparatus
Procedure:
-
Salt Formation:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 1.0 g of racemic ibuprofen with 15 mL of 0.25 M KOH solution.
-
Heat the mixture in a water bath to boiling to dissolve the ibuprofen.
-
Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine dropwise to the heated mixture.
-
A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form within minutes. Continue heating for an additional 30 minutes.
-
Allow the mixture to cool to room temperature and then collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water.
-
-
Recrystallization of the Diastereomeric Salt:
-
Transfer the collected solid to a beaker and add a few mL of 2-propanol.
-
Heat the mixture to boiling and continue to add 2-propanol dropwise until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold water.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Transfer the recrystallized salt to a beaker and add 10 mL of 2 M H₂SO₄. Stir for several minutes to decompose the salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.
-
Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the MTBE by rotary evaporation to yield the enantiomerically enriched (S)-(+)-ibuprofen, which may solidify upon cooling.
-
Conclusion
(R)-1-phenylethylamine is a well-documented and effective resolving agent for a variety of racemic acids, including the pharmaceutically important profens. Its performance is characterized by the formation of diastereomeric salts that can be separated by crystallization, leading to the isolation of enantiomerically enriched products.
This compound, with its larger aromatic system, presents a promising alternative. The increased steric bulk and potential for enhanced π-π stacking interactions could lead to greater differentiation in the crystal packing of its diastereomeric salts, potentially resulting in higher resolution efficiency for certain substrates. However, there is a clear need for further experimental studies to quantify its performance, particularly in direct comparison with established resolving agents like (R)-1-phenylethylamine for the resolution of profens and other racemic acids. Researchers are encouraged to consider both agents in their screening studies to identify the optimal resolving agent for their specific application.
References
A Comparative Guide to the Efficiency of (R)-(+)-1-(2-Naphthyl)ethylamine for Resolving Carboxylic Acids
For researchers, scientists, and drug development professionals, the efficient resolution of racemic carboxylic acids is a critical step in the synthesis of enantiomerically pure compounds. (R)-(+)-1-(2-Naphthyl)ethylamine stands out as a highly effective chiral resolving agent. This guide provides an objective comparison of its performance against other common resolving agents, supported by experimental data and detailed protocols to inform your selection process.
The resolution of racemic mixtures is paramount in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer, while the other may be inactive or even harmful. Diastereomeric salt formation is a classical and widely adopted method for chiral resolution, relying on the differential solubility of diastereomeric salts formed between a racemic acid and a chiral base. This compound is a prominent choice for this purpose, particularly for the resolution of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).
Performance Comparison of Chiral Resolving Agents
The efficacy of a resolving agent is primarily determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer obtained after resolution. Below is a comparative summary of the performance of this compound against other chiral amines in the resolution of common racemic carboxylic acids.
| Racemic Carboxylic Acid | Chiral Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |
| Ibuprofen | This compound | Data not available in cited sources | Data not available in cited sources |
| (S)-(-)-α-Phenylethylamine | Not specified | 88.14 | |
| Ketoprofen | (R)-α-Phenylethylamine | Not specified | Data not available in cited sources |
| Naproxen | (R)-(+)-1-(1-Naphthyl)ethylamine | Not specified | Data not available in cited sources |
| Cinchona Alkaloids | Not specified | Data not available in cited sources | |
| 2-Phenylpropionic Acid | This compound | Data not available in cited sources | Data not available in cited sources |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of chiral resolution. The following protocols provide a general framework for the resolution of racemic carboxylic acids using the diastereomeric salt crystallization method.
General Experimental Workflow for Chiral Resolution
The process of resolving a racemic carboxylic acid using a chiral amine like this compound follows a well-defined workflow. This involves the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent liberation of the desired enantiomer.
Caption: General workflow for chiral resolution of a carboxylic acid.
Detailed Protocol for Diastereomeric Salt Crystallization
This protocol outlines the general steps for resolving a racemic carboxylic acid using a chiral amine resolving agent.[1] Optimization of solvent, temperature, and stoichiometry is crucial and specific to the carboxylic acid being resolved.
Materials:
-
Racemic carboxylic acid
-
This compound (or other chiral amine)
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Hydrochloric acid (HCl) or other strong acid
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Heating and cooling apparatus (heating mantle, ice bath)
-
Rotary evaporator
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. The optimal molar ratio may vary and should be optimized (typically 0.5 to 1.0 equivalent of the amine).
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve diastereomeric purity, recrystallize the isolated salt from a suitable solvent. This may be the same solvent as the initial crystallization or a different one that provides better purification.
-
Repeat the filtration and washing steps.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomerically pure salt in water.
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the resolved carboxylic acid using an appropriate analytical technique such as chiral HPLC or polarimetry.
-
Conclusion
This compound is a valuable tool for the resolution of racemic carboxylic acids, particularly within the profen class of pharmaceuticals. While direct quantitative comparisons with other resolving agents are not extensively documented in readily available literature, the principles of diastereomeric salt formation and the provided experimental protocols offer a solid foundation for researchers to develop efficient resolution processes. The selection of the optimal resolving agent and conditions remains an empirical process that requires careful screening and optimization for each specific carboxylic acid. The structured workflow and detailed protocol in this guide serve as a practical resource for scientists and professionals in drug development to achieve the desired enantiomeric purity in their compounds.
References
A Comparative Guide to Chiral HPLC Validation for Enantiomeric Purity of Resolved Compounds
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral drug substances.[1] Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, making robust analytical methods for their separation and quantification essential.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for analyzing chiral compounds, offering the high selectivity required to resolve these mirror-image isomers.[2]
This guide provides a comprehensive overview and comparison of validation parameters for chiral HPLC methods aimed at determining the enantiomeric purity of resolved compounds. It includes detailed experimental protocols and comparative data to assist in the development and validation of robust analytical strategies in line with regulatory expectations, such as those from the International Conference on Harmonisation (ICH).[3][4][5]
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[2] The performance of a given column is influenced by the composition and flow rate of the mobile phase.[6] Different CSPs offer varying degrees of selectivity and retention based on their chemical structure and interaction mechanisms.
Commonly used CSPs include:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability and excellent chiral recognition capabilities.[2][7] They can be used in normal-phase, reversed-phase, and polar organic modes.
-
Cyclodextrin-based CSPs: These offer good selectivity, particularly for compounds that can fit into the cyclodextrin cavity.[6]
-
Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes between the analyte and the CSP. An advantage is the ability to invert the elution order by using a CSP with the opposite absolute configuration.[8]
-
Protein-based CSPs: Columns like α1-acid glycoprotein (AGP) mimic biological interactions and can be very effective, though they may have limitations in terms of mobile phase compatibility and stability.
The following table summarizes the performance of different chiral columns for the separation of fluoxetine enantiomers as an example.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) |
| Chiralcel OD-H (Cellulose-based) | Not Specified | Not Specified | 1.81 | 1.15 |
| Chiralpak AD-H (Amylose-based) | Not Specified | Not Specified | 1.76 | 1.11 |
| Cyclobond I 2000 DM (Cyclodextrin-based) | Not Specified | Not Specified | 2.10 | 1.17 |
Data synthesized from multiple sources.[6]
Chiral HPLC Method Validation Parameters
Validation of a chiral purity method should generally follow the compendial–regulatory guidelines, such as those from the ICH.[9] The validation process ensures that the analytical method is suitable for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from other components. | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. |
| Range | Established through demonstration of acceptable linearity, accuracy, and precision. | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable. |
| Accuracy | 98.0% - 102.0% recovery for the undesired enantiomer.[1] | To determine the closeness of the test results obtained by the method to the true value. |
| Precision (RSD%) | Repeatability (Intra-assay): RSD < 2.0%. Intermediate Precision: RSD < 2.0%. | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of not less than 3.[9] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of not less than 10.[9] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Resolution between isomers should be maintained (>1.5). | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Acceptance criteria synthesized from multiple sources.[1][3][9][10]
Experimental Protocols for Method Validation
Detailed methodologies for validating a chiral HPLC method are provided below. These protocols are based on established principles and guidelines.
Specificity
-
Preparation: Prepare a solution containing the racemic mixture of the compound of interest. Also, prepare solutions of the pure desired enantiomer, the pure undesired enantiomer (if available), and a placebo mixture.
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation: The method is considered specific if the peaks for the two enantiomers are baseline resolved (Rs > 1.5) from each other and from any peaks originating from the placebo or other potential impurities.[1]
Linearity
-
Preparation: Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[1]
-
Analysis: Inject each solution in triplicate.
-
Evaluation: Plot a calibration curve of the average peak area versus the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[1]
Accuracy
-
Preparation: Prepare samples of the pure desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[1]
-
Analysis: Analyze these spiked samples in triplicate.
-
Evaluation: Calculate the percentage recovery of the spiked undesired enantiomer at each concentration level. The acceptance criterion is typically between 98.0% and 102.0%.[1][3]
Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[1]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[1]
-
Evaluation: The precision is expressed as the relative standard deviation (RSD) for the series of measurements. The RSD should typically be less than 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Method 1 (Signal-to-Noise Ratio): Prepare a series of dilute solutions of the undesired enantiomer. Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[9]
-
Method 2 (Based on the Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (can be estimated from the y-intercept of the regression line of the linearity curve) and S is the slope of the calibration curve.
-
-
Evaluation: The LOQ should be at or below the reporting threshold for the enantiomeric impurity.
Robustness
-
Experimental Design: Introduce small, deliberate variations to the chromatographic method parameters. Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% of the minor component)
-
-
Analysis: Analyze a system suitability solution under each of the varied conditions.
-
Evaluation: The resolution between the enantiomers should be monitored under each condition and should remain acceptable (typically Rs > 1.5).[11]
Visualizing the Validation Process
To better understand the workflow and interdependencies of the validation parameters, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. dujps.com [dujps.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative study of chiral amines for the resolution of ketones
A Comparative Guide to Chiral Amines for the Resolution of Ketones
For researchers, scientists, and drug development professionals, the enantioselective resolution of ketones is a critical step in the synthesis of chiral molecules, particularly for the production of active pharmaceutical ingredients. Chiral amines, serving as organocatalysts or resolving agents, are central to many of these transformations. This guide provides a comparative analysis of various classes of chiral amines in the resolution of ketones, supported by experimental data from the literature to aid in the selection of the most suitable amine for a given synthetic challenge.
Introduction to Chiral Amine-Mediated Ketone Resolution
The resolution of racemic ketones can be achieved through several strategies, with kinetic resolution being one of the most common. In kinetic resolution, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic ketone, allowing for the separation of the unreacted, enantioenriched ketone from the product. The efficiency of this process is highly dependent on the choice of the chiral amine. Key classes of chiral amines used for this purpose include primary amines and their derivatives, diamines, amino alcohols, and naturally derived alkaloids like those from the Cinchona family.
Performance Comparison of Chiral Amines
The selection of a chiral amine for ketone resolution is often guided by factors such as enantioselectivity, yield, substrate scope, and the practicality of the experimental conditions. Below is a comparative summary of the performance of different chiral amines in the resolution of representative ketones.
Table 1: Organocatalytic Kinetic Resolution of Racemic α-Functionalized Ketones
This table presents data on the kinetic resolution of various α-functionalized ketones using a chiral primary amine catalyst. The method involves an asymmetric catalytic cascade annulation.
| Ketone Substrate | Chiral Amine Catalyst | Selectivity Factor (s) | Enantiomeric Excess (e.e.) of Recovered Ketone (%) | Reference |
| α-methyl ketone | Chiral Primary Amine | up to 684 | >99 | [1] |
| α-benzyl ketone | Chiral Primary Amine | high | >99 | [1] |
| α-allyl ketone | Chiral Primary Amine | high | >99 | [1] |
| α-thiomethyl ketone | Chiral Primary Amine | high | >99 | [1] |
Table 2: Enantioselective Reduction of Acetophenone Imines
This table compares different chiral amine-derived organocatalysts for the enantioselective reduction of the N-benzylimine of acetophenone, which is a method to obtain chiral amines from ketones.
| Chiral Amine Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ephedrine-based picolinamide | 100 | 80 | [2] |
| (S)-3 (structure in reference) | 100 | 85 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative experimental protocols for the resolution of ketones using chiral amines.
Protocol 1: Organocatalyzed Kinetic Resolution of α-Functionalized Ketones
This protocol is based on the work of Fang et al. for the kinetic resolution of α-functionalized ketones via an asymmetric catalytic cascade annulation.[1]
Materials:
-
Racemic α-functionalized ketone
-
Nucleophilic malonate
-
Chiral primary amine organocatalyst
-
Solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the racemic α-functionalized ketone in the chosen solvent, add the nucleophilic malonate.
-
Add the chiral primary amine organocatalyst (typically 10-20 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (monitored by TLC or HPLC).
-
Upon completion, the reaction is quenched, and the enantioenriched unreacted ketone is separated from the annulated product by column chromatography.
-
The enantiomeric excess of the recovered ketone is determined by chiral HPLC analysis.
Protocol 2: Enantioselective Reduction of Acetophenone N-Benzylimine
This protocol is adapted from studies on the organocatalytic reduction of ketimines.[2]
Materials:
-
N-benzylimine of acetophenone
-
Chiral amine-derived organocatalyst (e.g., ephedrine-based picolinamide)
-
Reducing agent (e.g., trichlorosilane)
-
Solvent (e.g., dichloromethane)
-
Standard laboratory glassware and stirring equipment under an inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-benzylimine of acetophenone in the solvent.
-
Add the chiral organocatalyst (typically 10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the reducing agent dropwise to the stirred solution.
-
Allow the reaction to proceed for the specified time, monitoring its progress by TLC or HPLC.
-
Upon completion, the reaction is carefully quenched (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
The enantiomeric excess of the resulting chiral amine is determined by chiral HPLC analysis.
Visualizing the Process: Workflow and Mechanism
To better understand the process of chiral amine-mediated ketone resolution, the following diagrams illustrate a typical experimental workflow and a conceptual mechanistic pathway.
Caption: General experimental workflow for the kinetic resolution of a ketone using a chiral amine catalyst.
Caption: Conceptual signaling pathway illustrating the differential reaction rates in kinetic resolution.
Conclusion
The choice of a chiral amine for the resolution of ketones is a multifaceted decision that depends on the specific ketone substrate and the desired outcome. While Cinchona alkaloids and their derivatives, along with proline-based catalysts, have shown broad utility and high enantioselectivities in many cases, the development of novel chiral primary amines and diamines continues to expand the toolkit for asymmetric synthesis. The data and protocols presented in this guide serve as a starting point for researchers to navigate the selection process and design efficient and highly stereoselective ketone resolutions. Further investigation into the substrate scope and optimization of reaction conditions for each class of chiral amine will undoubtedly lead to even more powerful synthetic methodologies.
References
A Comparative Guide to the Determination of Optical Purity for (R)-(+)-1-(2-Naphthyl)ethylamine
This guide provides an objective comparison of analytical methods for determining the optical purity of (R)-(+)-1-(2-Naphthyl)ethylamine, a critical chiral building block in pharmaceutical and chemical synthesis.[1] We will evaluate polarimetry against modern chromatographic and spectroscopic techniques, offering supporting data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Method 1: Polarimetry
Polarimetry is a traditional and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[2][3] The magnitude and direction of this rotation are directly proportional to the concentration of the enantiomers in the sample.[3]
Principle of Operation
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[4] A pure sample of this compound will rotate light in a clockwise (+) direction (dextrorotatory), while its (S)-enantiomer is levorotatory (-).[1][4] A racemic (50:50) mixture will exhibit no net rotation.[4] By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity or enantiomeric excess (e.e.) can be calculated.
Experimental Protocol: Polarimetry
-
Instrument Setup:
-
Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 10-15 minutes for stabilization.
-
Calibrate the instrument by measuring the rotation of a blank solvent-filled cell; the reading should be zero.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with ethanol (or another appropriate solvent, ensuring consistency). This creates a concentration (c) of approximately 1 g/100 mL.
-
Ensure the solution is clear and free of undissolved particles or bubbles.
-
-
Measurement:
-
Rinse a 1 decimeter (dm) polarimeter cell with the prepared solution.
-
Fill the cell with the solution, ensuring no air bubbles are in the light path.
-
Place the sample cell in the polarimeter.
-
Record the observed optical rotation (α_obs) in degrees. Perform multiple readings and average the results.
-
Data Presentation and Calculation
The optical purity is determined using the specific rotation, a standardized physical property of a chiral compound.[4]
Formula for Specific Rotation: [α] = α / (l × c) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.[2]
-
l is the path length of the cell in decimeters (dm).[2]
-
c is the concentration in g/mL.[2]
Calculation of Optical Purity: Optical Purity (%) = ( [α]observed / [α]pure ) × 100%
| Parameter | Value | Reference |
| Specific Rotation of Pure this compound | +20 ± 2° (c=1 in Ethanol) | [1] |
| Specific Rotation of Pure (S)-(-)-1-(2-Naphthyl)ethylamine | -21 ± 1° (c=1 in Methanol) |
Note: The specific rotation is solvent-dependent; comparisons must be made using the same solvent.[5]
Workflow for Polarimetry
Caption: Workflow for determining optical purity via polarimetry.
Alternative Methods for Comparison
While polarimetry is straightforward, it can lack the sensitivity and accuracy required for high-purity samples and is unable to detect racemic impurities if the specific rotation of the impurity is unknown. Modern methods like chiral HPLC and NMR spectroscopy offer significant advantages.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separation technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers.
Principle: Enantiomers interact differently with the CSP, leading to different retention times. The area of each enantiomer's peak in the chromatogram is directly proportional to its concentration, allowing for precise quantification.
Experimental Protocol: Chiral HPLC (Based on methods for primary amines and naphthylethylamine derivatives)[6][7]
-
System: Agilent 1260 Infinity HPLC system or equivalent with a UV detector.[6]
-
Column: Cyclofructan-based CSP (e.g., Larihc CF6-P) or Polysaccharide-based CSP.[6][7]
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol). A common starting point is 80:20 Hexane:Ethanol.[6] Additives like trifluoroacetic acid and triethylamine may be used to improve peak shape.[6]
-
Flow Rate: 1.0 - 2.0 mL/min.[6]
-
Column Temperature: 25 °C.[7]
-
Sample Preparation: Dissolve a small amount of the amine (e.g., 1 mg/mL) in the mobile phase.[8]
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2):
-
e.e. (%) = [ |A1 - A2| / (A1 + A2) ] × 100%
-
Caption: Principle of enantiomer separation by chiral HPLC.
B. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique involves reacting the chiral amine with a chiral derivatizing agent to form a mixture of diastereomers.
Principle: Diastereomers have different physical and chemical properties, including distinct signals in an NMR spectrum.[9] By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly reflects the original enantiomeric composition of the amine.[10] This method is highly accurate and requires only a small amount of sample.[11]
Experimental Protocol: NMR with CDA (Based on the Bull-James Assembly)[9][10]
-
Host Solution Preparation: Prepare a 50 mM solution of 2-formylphenylboronic acid (2-FPBA) and (R)-1,1'-bi-2-naphthol ((R)-BINOL) in deuterated chloroform (CDCl₃). Add 4 Å molecular sieves to ensure the solution is anhydrous.[9][10]
-
Analyte Solution: Prepare a 60 mM solution of the this compound sample in CDCl₃, also dried with 4 Å molecular sieves.[9]
-
Reaction: In an NMR tube, mix the host solution and the analyte solution. The reaction forms two diastereomeric iminoboronate complexes in situ.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Analysis: Identify the distinct signals for each diastereomer (e.g., imine protons or other well-resolved peaks). Integrate these signals to determine the diastereomeric ratio (d.r.), which is equivalent to the enantiomeric ratio.
Caption: Conversion of enantiomers to diastereomers for NMR analysis.
Performance Comparison
The choice of method depends on factors such as required accuracy, sample throughput, available equipment, and cost.
| Feature | Polarimetry | Chiral HPLC | NMR with CDA |
| Principle | Measures bulk optical rotation | Physical separation of enantiomers | Forms diastereomers for spectroscopic differentiation[9] |
| Accuracy | Moderate; less reliable near 0% and 100% e.e. | High; excellent for trace enantiomer detection | High; accurate to within ±3% compared to GC/HPLC[11] |
| Precision | Operator and instrument dependent | High | High |
| Speed | Fast per sample (minutes)[2] | Moderate; includes method development and run time (10-30 min/sample)[11] | Fast per sample (< 5 min), after initial setup[11] |
| Sample Req. | Relatively large (50-100 mg) | Small (micrograms) | Small (milligrams) |
| Cost | Low (instrument) to Moderate (consumables) | High (instrument, columns, solvents) | High (instrument, deuterated solvents, reagents) |
| Development | Minimal | Can be extensive | Moderate |
| Key Advantage | Simple, fast, non-destructive[2] | Gold standard for accuracy and sensitivity | High throughput, direct in situ analysis possible[11] |
| Key Limitation | Insensitive to small impurities, solvent dependent | Destructive, requires method development | Requires chiral reagent, potential for kinetic resolution errors |
Conclusion
Polarimetry serves as a rapid and cost-effective method for routine quality control and for samples with moderate to high optical purity.[2] Its simplicity makes it an accessible technique for initial assessments.
Chiral HPLC is the preferred method for applications demanding high accuracy and sensitivity, such as in pharmaceutical quality assurance and for the precise determination of enantiomeric excess in samples close to being enantiopure.
NMR Spectroscopy with Chiral Derivatizing Agents offers a powerful high-throughput alternative, particularly valuable in research and development for screening asymmetric reactions.[11] Its ability to provide accurate results quickly with minimal sample makes it an efficient and valuable analytical tool.
Ultimately, the selection of the most suitable method for determining the optical purity of this compound should be based on a careful evaluation of the specific analytical requirements, including desired accuracy, sample availability, and economic considerations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mirror World: A Guide to Correlating HPLC Retention Times with the Absolute Configuration of Diastereomers
For researchers, scientists, and professionals in drug development, establishing the absolute configuration of stereoisomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating diastereomers, and while a universal prediction of elution order remains elusive, a systematic approach combining chromatographic data with spectroscopic and computational methods can reliably correlate retention times to the absolute configuration of these complex molecules.
This guide provides an objective comparison of methodologies, supported by experimental data, to aid in the assignment of absolute configuration to diastereomers based on their HPLC retention behavior. We will delve into the common strategies, present comparative data from published studies, and outline the experimental workflows involved.
The Challenge of Eluting in Order
Predicting the elution order of diastereomers in HPLC is not governed by a simple set of rules. The retention time is a result of complex interactions between the analyte, the stationary phase, and the mobile phase. Factors such as the polarity, size, and three-dimensional shape of the diastereomers all play a role in their differential partitioning between the stationary and mobile phases. While reversed-phase HPLC generally elutes more polar compounds first, the subtle differences in the spatial arrangement of atoms in diastereomers can lead to non-intuitive elution patterns[1].
A common and effective strategy to determine the absolute configuration of enantiomers involves their derivatization with a chiral reagent of known absolute configuration to form diastereomers. These diastereomers can then be separated on a more common achiral HPLC column, such as a C18 or silica gel column[2][3][4]. The separated diastereomers can then be analyzed by other techniques to determine their absolute configuration.
Comparative Analysis of Diastereomer Separations by HPLC
The following table summarizes experimental data from various studies, correlating HPLC retention times with the determined absolute configurations of diastereomeric pairs. This data highlights the diversity of approaches and the importance of specific experimental conditions.
| Analyte (Diastereomeric Pair) | Chiral Derivatizing Agent (if applicable) | HPLC Column | Mobile Phase | Retention Time (min) & Elution Order | Method for Absolute Configuration Determination | Reference |
| (1R,2R)- and (1S,2S)-Pseudoephedrine derivative | (S)-Naproxen chloride | C18 | Acetonitrile/Water/Acetic Acid (40:60:0.1, v/v/v) | tR1: 12.5 ((1S,2S)-deriv.), tR2: 14.2 ((1R,2R)-deriv.) | X-ray Crystallography | [5][6] |
| Diastereomeric amides of Ibuprofen | (R)-1-(1-Naphthyl)ethylamine | Silica Gel | n-Hexane/Isopropanol (90:10, v/v) | tR1: 8.9 (S,R), tR2: 10.1 (R,R) | Known configuration of starting materials | [7] |
| Diastereomeric esters of 4-octanol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Silica Gel | Not specified | Not specified, but elution order was consistent | ¹H-NMR diamagnetic anisotropy and X-ray crystallography | [4][8] |
| Cypermethrin diastereomers | Not applicable | Phenomenex Luna C18 | Acetonitrile/Methanol/Water (1:3:1, v/v/v) | Multiple peaks with Rs values 1.6 to 4.5 | Known standards | [9] |
| Peptide analogs with Ile stereoisomers | Not applicable | Zorbax 300 SB-C8 | Acetonitrile/Water with 0.1% TFA (gradient) | Elution order correlated with increasing α-helicity | Not specified in detail | [3] |
Experimental Protocols: A Closer Look
1. Derivatization of a Racemic Amine with a Chiral Acid Chloride:
-
Objective: To form diastereomeric amides for separation on an achiral column.
-
Procedure:
-
Dissolve the racemic amine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a stoichiometric equivalent of a chiral acid chloride (e.g., (S)-Naproxen chloride) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a mild aqueous acid and extract the organic layer.
-
Dry the organic layer, evaporate the solvent, and purify the resulting diastereomeric mixture if necessary.
-
Dissolve the diastereomeric mixture in the HPLC mobile phase for injection.
-
2. HPLC Separation of Diastereomers:
-
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.
-
Column: An achiral column such as a C18 (for reversed-phase) or silica gel (for normal-phase) is commonly used for separating diastereomeric derivatives[2][3][4][9].
-
Mobile Phase: The choice of mobile phase is critical and often determined empirically.
-
Detection: UV detection is widely used, provided the diastereomers have a suitable chromophore.
Workflow for Correlating Retention Time to Absolute Configuration
The overall process for correlating HPLC retention time to the absolute configuration of a diastereomer can be visualized as a logical workflow. This typically involves separating the diastereomers and then using a definitive method to determine the absolute stereochemistry of each isolated compound.
Caption: Workflow for correlating HPLC retention time to absolute configuration.
Concluding Remarks
The correlation of HPLC retention times with the absolute configuration of diastereomers is a multi-step process that relies on the synergy between high-performance separation and definitive structural elucidation techniques. While direct prediction of elution order remains a significant challenge, the derivatization of enantiomers to form diastereomers provides a robust and widely applicable method for their separation on achiral stationary phases. By combining careful chromatographic separation with powerful analytical techniques such as X-ray crystallography and NMR spectroscopy, researchers can confidently assign the absolute configuration to each diastereomer and, by extension, to the original enantiomers. The data and workflows presented in this guide offer a framework for developing and implementing effective strategies for the stereochemical analysis of chiral molecules in a research and drug development setting.
References
- 1. echemi.com [echemi.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. isca.me [isca.me]
Literature review of the effectiveness of (R)-(+)-1-(2-Naphthyl)ethylamine in chiral separations
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers remains a critical challenge. For acidic chiral compounds, particularly the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens), diastereomeric salt formation is a cornerstone of classical resolution strategies. This guide provides a comparative analysis of the effectiveness of (R)-(+)-1-(2-Naphthyl)ethylamine as a chiral resolving agent against other commonly employed methods and agents, supported by experimental data and detailed protocols.
Diastereomeric Salt Crystallization: A Head-to-Head Comparison
The resolution of racemic profens via diastereomeric salt formation relies on the differential solubility of the salts formed between the chiral acid and a chiral base. The success of this method hinges on the choice of the resolving agent. Here, we compare the performance of this compound with other chiral amines in the resolution of profens like ibuprofen and naproxen.
Table 1: Comparison of Chiral Resolving Agents for the Resolution of Ibuprofen
| Chiral Resolving Agent | Substrate | Diastereomeric Excess (% de) | Enantiomeric Excess (% ee) of S-Ibuprofen | Yield (%) | Reference |
| (S)-(-)-α-Methylbenzylamine (S-MBA) | Racemic Ibuprofen | 40 | 80 | 53 (diastereomeric salt), 95 (S-Ibuprofen recovery) | [1] |
| L-Lysine | Racemic Ibuprofen | Low | Not Reported | Low | [2] |
| N-Methyl-D-glucamine | Racemic Ibuprofen | Not Reported | Not Reported | Not Reported | [2] |
Note: Data for this compound in the resolution of ibuprofen was not available in the reviewed literature.
Table 2: Comparison of Chiral Resolving Agents for the Resolution of Naproxen
| Chiral Resolving Agent | Substrate | Key Finding | Reference |
| This compound | Racemic Naproxen | Forms diastereomeric salts suitable for resolution. | Implied use in literature |
| Chiral Amine (unspecified) | Racemic Naproxen | The conjugate base of the desired (S)-enantiomer crystallizes with high selectivity. The undesired enantiomer can be racemized and recycled, effectively doubling the yield. | [3] |
While direct quantitative comparisons for this compound in profen resolution are scarce in publicly available literature, its structural similarity to other effective resolving agents like α-methylbenzylamine suggests its potential for efficient separation. The naphthalene moiety can offer different steric and electronic interactions, which may lead to better crystal packing and solubility differences between the diastereomeric salts for certain substrates.
Alternative Chiral Separation Techniques
Beyond classical resolution, several other techniques are employed for the separation of profen enantiomers.
Table 3: Overview of Alternative Chiral Separation Methods for Profens
| Method | Principle | Typical Performance | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution (Rs > 1.5), high enantiomeric purity (>99% ee).[4] | Broad applicability, analytical and preparative scale. | High cost of chiral columns, solvent consumption. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[5] | High efficiency, short analysis time.[5] | Low sample and reagent consumption. | Limited to analytical scale. |
| Enzymatic Kinetic Resolution | Enzymes selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer. | High enantioselectivity (ee >99%) can be achieved.[6] | Mild reaction conditions, high stereospecificity. | Limited to specific substrates, requires enzyme optimization. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing chiral separation experiments. Below are representative protocols for diastereomeric salt resolution and HPLC analysis.
Protocol 1: Diastereomeric Resolution of Racemic Ibuprofen using (S)-(-)-α-Methylbenzylamine
This protocol is adapted from a study on the green and strategic approach to chiral resolution[1].
Materials:
-
Racemic Ibuprofen (Rac-IBU)
-
(S)-(-)-α-Methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Methanol
-
Water
Procedure:
-
Diastereomeric Salt Formation:
-
A specific molar ratio of Rac-IBU, S-MBA, and KOH (e.g., 1:0.5:0.5) is dissolved in a suitable solvent like ethyl acetate. The addition of KOH can increase the solubility of the reactants[7].
-
The mixture is stirred until the salt formation is complete.
-
-
Crystallization:
-
The solution is subjected to cooling crystallization. The temperature range and solvent choice can be optimized to maximize the diastereomeric excess (% de) and yield[7].
-
The less soluble diastereomeric salt (in this case, enriched with S-Ibuprofen) precipitates out of the solution.
-
-
Isolation and Purification:
-
The precipitated salt is isolated by filtration.
-
The filtered salt can be further purified by recrystallization to improve the diastereomeric excess.
-
-
Recovery of Enriched Ibuprofen:
-
The purified diastereomeric salt is treated with an acid (e.g., HCl) to liberate the enriched S-Ibuprofen.
-
The S-Ibuprofen is then extracted with an organic solvent and isolated.
-
An antisolvent like water can be added to the organic phase to enhance the precipitation of S-enriched Ibuprofen[7].
-
Protocol 2: Chiral HPLC Separation of Naproxen Enantiomers
This protocol is based on a study on the determination of chiral impurities in naproxen[4].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Lux Amylose-1 column.
Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol, Water, and Acetic Acid (e.g., 85:15:0.1 v/v/v).
-
Flow Rate: 0.65 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at a specific wavelength (e.g., 254 nm).
Procedure:
-
Sample Preparation: A solution of racemic naproxen is prepared in the mobile phase.
-
Injection: The sample is injected into the HPLC system.
-
Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase.
-
Detection and Quantification: The eluted enantiomers are detected by the UV detector, and the peak areas are used to determine the enantiomeric ratio and enantiomeric excess.
Visualizing the Workflow
To better illustrate the processes involved in chiral separation, the following diagrams are provided.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Caption: Principle of Chiral Separation by HPLC.
Conclusion
This compound stands as a potentially effective chiral resolving agent for acidic compounds like profens, leveraging the principles of diastereomeric salt formation. While direct comparative data against other agents for profens is limited, its structural characteristics are promising. The choice of a resolving agent is highly substrate-dependent, and empirical screening remains a crucial step in developing an efficient resolution process. For analytical purposes and smaller-scale preparations, chromatographic methods like chiral HPLC offer high-resolution alternatives. The selection of the optimal chiral separation strategy will ultimately depend on factors such as the specific substrate, the desired scale of separation, and economic considerations.
References
- 1. advanceseng.com [advanceseng.com]
- 2. researchgate.net [researchgate.net]
- 3. The Retort [www1.udel.edu]
- 4. mdpi.com [mdpi.com]
- 5. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Personal protective equipment for handling (R)-(+)-1-(2-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (R)-(+)-1-(2-Naphthyl)ethylamine. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (inspect before use). | EU Directive 89/686/EEC and EN 374.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. For small-scale laboratory use, ensure adequate ventilation. | NIOSH/MSHA or European Standard EN 136 approved respirator for large scale/emergency use.[2] |
Operational and Handling Plan
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] Do not ingest or inhale.[3]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1]
-
Tools: Use non-sparking tools to prevent ignition.[1]
-
Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the handling area.[2] Contaminated clothing and gloves should be removed and washed before reuse.[2][3]
Storage Protocol:
-
Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[3]
Emergency Procedures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2] Get medical attention if you feel unwell.[1] |
| Skin Contact | Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1][2] Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if symptoms occur.[2] Do not induce vomiting.[3] |
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.
Spill Cleanup:
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
